SEluc-2
Description
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Properties
Molecular Formula |
C15H16N2O4S3 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(4S)-2-(6-tert-butylsulfinyloxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4S3/c1-15(2,3)24(20)21-8-4-5-9-11(6-8)23-13(16-9)12-17-10(7-22-12)14(18)19/h4-6,10H,7H2,1-3H3,(H,18,19)/t10-,24?/m1/s1 |
InChI Key |
RTJSOILZPWXLDW-URGTUCKKSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)OC1=CC2=C(C=C1)N=C(S2)C3=N[C@H](CS3)C(=O)O |
Canonical SMILES |
CC(C)(C)S(=O)OC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
SEluc-2: A Technical Guide to a Highly Sensitive Bioluminescent Probe for Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SEluc-2, a novel small-molecule bioluminescent probe designed for the sensitive and selective detection of thiols in living cells. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its application.
Core Concepts: Introduction to this compound
This compound is a chemoselective bioluminescent probe based on the structure of firefly luciferin[1][2][3][4]. It is engineered for the specific detection of biological thiols, such as cysteine (Cys) and glutathione (GSH), which play crucial roles in maintaining cellular redox homeostasis. Dysregulation of thiol concentrations is implicated in numerous pathological conditions, making tools for their precise measurement invaluable in biomedical research and drug development.
This compound operates on a "caged luciferin" principle. The phenolic hydroxyl group of the luciferin backbone is protected by a thiol-labile protecting group. In the presence of thiols, this protecting group is cleaved, releasing the active luciferin, which can then be catalyzed by firefly luciferase (FLuc) in an ATP-dependent manner to produce a bioluminescent signal. This "turn-on" mechanism provides a high signal-to-background ratio, enabling sensitive detection of thiols in complex biological environments.
Mechanism of Action
The mechanism of action of this compound involves a specific chemical reaction with thiol-containing molecules, leading to the generation of a bioluminescent signal.
Thiol-Mediated Deprotection
The core of this compound's functionality lies in the presence of a tert-butyldisulfanyl group attached to the luciferin core via a self-immolative linker. This group acts as a "cage," rendering the luciferin inactive. When this compound encounters a thiol-containing molecule, such as cysteine or glutathione, a nucleophilic attack by the thiol group on the disulfide bond of the cage occurs. This thiol-disulfide exchange reaction cleaves the protecting group and initiates a self-immolative cascade, ultimately releasing the uncaged, active D-luciferin.
Bioluminescent Reaction
The released D-luciferin, in the presence of firefly luciferase (FLuc), ATP, and molecular oxygen, undergoes a well-characterized enzymatic reaction to produce light. This two-step process involves the adenylation of the luciferin carboxyl group, followed by oxidative decarboxylation to yield an excited-state oxyluciferin, which then decays to its ground state by emitting a photon of light. The intensity of the emitted light is directly proportional to the concentration of the uncaged luciferin, and therefore, to the initial concentration of thiols.
Below is a diagram illustrating the activation and bioluminescence pathway of this compound.
Quantitative Data
The performance of this compound as a thiol probe has been characterized by several key quantitative parameters.
| Parameter | Value | Conditions | Reference |
| Limit of Detection (LOD) for Cysteine | 80 nM | In vitro assay with FLuc | Hemmi et al., 2018 |
| Signal-to-Background Ratio | > 240 | In vitro assay with Cysteine | Hemmi et al., 2018 |
| Reaction half-life (t₁/₂) with Cysteine (10 µM) | ~5 min | In vitro assay | Hemmi et al., 2018 |
| Wavelength of Maximum Emission | 533 nm | In vitro bioluminescence assay | [1] |
Selectivity Profile
This compound exhibits high selectivity for thiol-containing amino acids over other proteinogenic amino acids.
| Amino Acid (1 mM) | Relative Bioluminescence Intensity (%) |
| Cysteine | 100 |
| Glutathione | 85 |
| Homocysteine | 70 |
| Alanine | < 1 |
| Arginine | < 1 |
| Asparagine | < 1 |
| Aspartic acid | < 1 |
| Glutamic acid | < 1 |
| Glycine | < 1 |
| Histidine | < 1 |
| Isoleucine | < 1 |
| Leucine | < 1 |
| Lysine | < 1 |
| Methionine | < 1 |
| Phenylalanine | < 1 |
| Proline | < 1 |
| Serine | < 1 |
| Threonine | < 1 |
| Tryptophan | < 1 |
| Tyrosine | < 1 |
| Valine | < 1 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research settings.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step organic synthesis protocol starting from D-cysteine. A detailed, step-by-step synthesis protocol is beyond the scope of this guide but can be found in the supplementary information of the primary research article by Hemmi et al. (2018). The general workflow is outlined below.
In Vitro Bioluminescence Assay for Thiol Detection
This protocol describes the basic procedure for quantifying thiol concentrations using this compound in a cell-free system.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Firefly luciferase (FLuc)
-
ATP
-
Dithiothreitol (DTT)-free buffer (e.g., 100 mM HEPES, pH 7.4)
-
Thiol standards (e.g., Cysteine, Glutathione)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction buffer containing FLuc (final concentration, e.g., 1 µg/mL) and ATP (final concentration, e.g., 1 mM) in the DTT-free buffer.
-
Prepare serial dilutions of the thiol standard in the DTT-free buffer.
-
In a 96-well plate, add 50 µL of the reaction buffer to each well.
-
Add 50 µL of the thiol standard or unknown sample to the respective wells.
-
Initiate the reaction by adding 1 µL of this compound stock solution to each well (final concentration, e.g., 100 µM).
-
Immediately measure the bioluminescence intensity using a luminometer with an integration time of 1 second per well.
-
Monitor the luminescence signal over time to determine the reaction kinetics.
Live-Cell Imaging of Intracellular Thiols
This protocol outlines the steps for visualizing intracellular thiols in living cells using this compound.
Materials:
-
HeLa cells (or other suitable cell line) stably expressing firefly luciferase (FLuc)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (10 mM in DMSO)
-
Bioluminescence imaging system
Procedure:
-
Cell Culture and Plating: Culture HeLa-FLuc cells in a 35-mm glass-bottom dish until they reach 70-80% confluency.
-
Probe Loading:
-
Wash the cells twice with PBS.
-
Add fresh, serum-free medium to the cells.
-
Add this compound stock solution to the medium to a final concentration of 10-50 µM.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
-
Imaging:
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Add fresh, serum-free medium to the cells.
-
Place the dish in the bioluminescence imaging system.
-
Acquire bioluminescent images with an exposure time of 1-5 minutes.
-
-
(Optional) Induction of Oxidative Stress: To observe changes in thiol levels, cells can be treated with an oxidizing agent (e.g., 100 µM H₂O₂) for a defined period before or during imaging.
Conclusion
This compound is a powerful and highly sensitive tool for the detection and quantification of thiols in biological systems. Its "turn-on" bioluminescent mechanism provides excellent signal-to-background ratios, and its high selectivity makes it suitable for complex cellular environments. The detailed protocols and quantitative data provided in this guide should enable researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of redox biology and related pathological conditions.
References
SEluc-2: A Technical Guide to the Principle of Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of SEluc-2, a bioluminescent probe for the sensitive and selective detection of thiols in living cells. This compound represents an advancement in the "caged luciferin" strategy, offering enhanced performance for monitoring intracellular thiol levels, which are critical in cellular redox homeostasis and drug metabolism.
Core Principle: Caged Luciferin-Based Bioluminescence
This compound is a small-molecule probe derived from firefly luciferin. The fundamental principle of its function lies in the "caged" luciferin concept. In its inactive state, the this compound molecule has a chemical "cage" that prevents it from being recognized and utilized by firefly luciferase, thus keeping the bioluminescent signal "off".
The caging strategy in this compound is specifically designed to be cleaved by thiols. When this compound encounters thiol-containing molecules such as cysteine (Cys) and glutathione (GSH), a thiol-mediated chemical reaction uncages the luciferin. This released, or "uncaged," luciferin can then be readily consumed by firefly luciferase in the presence of ATP and oxygen to produce a strong bioluminescent signal. The intensity of the emitted light is directly proportional to the concentration of thiols that have uncaged the this compound probe.
This compound is an evolution of the earlier SEluc-1 probe. While both operate on the same caged luciferin principle, this compound is reported to provide a larger enhancement in fluorescence intensity upon reaction with thiols like cysteine.[1][2]
The Thiol Detection Mechanism
The detection of thiols by this compound is a chemoselective process. The probe is engineered with a specific chemical moiety that is highly reactive towards the sulfhydryl group (-SH) of thiols. The reaction proceeds as a nucleophilic attack by the thiol on the probe, leading to the cleavage of the caging group and the release of functional D-luciferin.
This reaction is highly specific for thiols over other biological nucleophiles and reactive oxygen species (ROS), which is a critical feature for its application in the complex intracellular environment. The predecessor probe, SEluc-1, demonstrated high selectivity for thiols over other species such as hydrogen peroxide (H₂O₂).
Caption: Chemical mechanism of this compound activation by thiols.
Quantitative Data and Performance Characteristics
While extensive quantitative data for this compound is not as widely published as for its predecessor SEluc-1, the available information indicates improved performance. The key performance characteristics are summarized below, with data for SEluc-1 provided for context and comparison.
| Performance Metric | This compound | SEluc-1 (for comparison) | Source |
| Chemical Formula | C₁₅H₁₆N₂O₄S₃ | Not explicitly stated | [2] |
| Molecular Weight | 384.49 g/mol | Not explicitly stated | [2] |
| Fluorescence Enhancement | Larger enhancement at 533 nm with cysteine | Baseline for comparison | [1] |
| Reaction Time | Fluorescence saturation after 25 min with cysteine | Not specified | |
| Limit of Detection (LOD) | Data not available | 80 nM for cysteine (bioluminescence) | |
| Signal-to-Noise (S/N) Ratio | Data not available | >240 (bioluminescence) |
Selectivity of SEluc-1 (as a proxy for this compound's expected high selectivity):
| Compound Tested (100 µM) | Relative Bioluminescence Intensity (%) |
| Cysteine | 100 |
| Glutathione | ~80 |
| Homocysteine | ~70 |
| N-acetylcysteine | ~60 |
| Cysteamine | ~50 |
| Dithiothreitol (DTT) | ~40 |
| Hydrogen Peroxide (H₂O₂) | <5 |
| Alanine, Serine, etc. | <5 |
Note: The table above is based on the performance of SEluc-1 as detailed in the primary literature. This compound is expected to have similar or superior selectivity.
Experimental Protocols
The following are generalized protocols for the use of this compound in in-vitro and live-cell assays. Optimal concentrations and incubation times should be determined empirically for specific cell types and experimental conditions.
In Vitro Thiol Detection Assay
Objective: To quantify the concentration of a specific thiol in a buffered solution.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Thiol standards (e.g., cysteine, glutathione) of known concentrations
-
Assay buffer (e.g., 25 mM phosphate buffer, pH 7.4)
-
Firefly luciferase
-
ATP solution
-
Magnesium sulfate (MgSO₄) solution
-
96-well microplate (opaque, white for luminescence)
-
Luminometer
Protocol:
-
Prepare a working solution of this compound in the assay buffer.
-
In the wells of the 96-well plate, add the thiol standards at various concentrations.
-
Add the this compound working solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for the uncaging reaction.
-
Prepare a luciferase reaction mixture containing firefly luciferase, ATP, and MgSO₄ in the assay buffer.
-
Add the luciferase reaction mixture to each well.
-
Immediately measure the bioluminescence using a luminometer.
-
Plot the bioluminescence intensity against the thiol concentration to generate a standard curve.
Caption: Experimental workflow for in vitro thiol detection using this compound.
Live Cell Imaging of Intracellular Thiols
Objective: To visualize and semi-quantify changes in intracellular thiol levels in living cells.
Materials:
-
Cells cultured in a suitable imaging vessel (e.g., glass-bottom dish)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or a bioluminescence imaging system
Protocol:
-
Culture cells to the desired confluency.
-
Prepare a working solution of this compound in cell culture medium at the desired final concentration (e.g., 10-20 µM).
-
Wash the cells with warm PBS.
-
Replace the PBS with the this compound containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for an optimized duration (e.g., 30-60 minutes).
-
Wash the cells with PBS to remove excess probe.
-
Add fresh culture medium or imaging buffer to the cells.
-
For Fluorescence Imaging: Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation around 488 nm, emission around 533 nm).
-
For Bioluminescence Imaging: If the cells express firefly luciferase, add D-luciferin-free medium and image using a sensitive bioluminescence imaging system. If the cells do not endogenously express luciferase, this method is not directly applicable for bioluminescence without co-transfection.
Applications in Drug Development and Research
The ability to selectively and sensitively measure intracellular thiol levels has significant implications for various research areas:
-
Oxidative Stress Research: this compound can be used to monitor the depletion of glutathione and other thiols during oxidative stress, providing insights into cellular defense mechanisms.
-
Drug Metabolism and Toxicity: Many drugs are metabolized through conjugation with glutathione. This compound can be employed to study the impact of drug candidates on cellular thiol homeostasis and to assess potential hepatotoxicity.
-
Cancer Biology: Altered thiol metabolism is a hallmark of many cancers. This compound can be a valuable tool for studying these alterations and for evaluating the efficacy of therapies that target cellular redox pathways.
-
High-Throughput Screening: The bioluminescent readout of the this compound assay is amenable to high-throughput screening formats for the discovery of compounds that modulate intracellular thiol levels.
Conclusion
This compound is a powerful and sensitive bioluminescent probe for the detection of thiols in biological systems. Its "caged luciferin" design provides high selectivity and a strong "turn-on" signal in the presence of thiols. This technical guide provides an overview of the core principles, performance characteristics, and experimental protocols for this compound, highlighting its potential as a valuable tool for researchers and professionals in the fields of cell biology, pharmacology, and drug development. As with any advanced probe, optimization of experimental conditions is crucial for achieving reliable and reproducible results.
References
An In-Depth Technical Guide to the SEluc-2 Luciferin Analog for Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEluc-2 is a novel synthetic luciferin analog designed as a highly sensitive and selective bioluminescent probe for the detection of thiols in living cells. As a derivative of firefly luciferin, this compound operates on a "caged" luciferin strategy, where its ability to produce light is initially masked. Upon reaction with thiols, such as cysteine and glutathione, the "cage" is removed, liberating a luciferin molecule that can be catalyzed by firefly luciferase to produce a detectable bioluminescent signal. This turn-on mechanism provides a high signal-to-noise ratio, making this compound a valuable tool for studying cellular redox states and the roles of thiols in various physiological and pathological processes.[1][2]
This technical guide provides a comprehensive overview of the properties of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in in vitro and in vivo systems.
Core Properties of this compound
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₆N₂O₄S₃ | [3] |
| Molecular Weight | 384.49 g/mol | [3] |
| Bioluminescence Emission Maximum | ~533 nm | [3] |
Mechanism of Thiol Detection
This compound employs a "caged" luciferin strategy for the detection of thiols. The core luciferin structure is modified at the phenolic hydroxyl group, rendering it unable to efficiently participate in the light-emitting reaction catalyzed by firefly luciferase. Thiols, acting as nucleophiles, attack and cleave this modifying group. This cleavage reaction "un-cages" the luciferin, restoring its ability to be oxidized by luciferase in the presence of ATP and oxygen, leading to the emission of light. This reaction mechanism ensures that the bioluminescent signal is directly proportional to the concentration of thiols.
Mechanism of this compound activation by thiols.
Quantitative Data
Experimental Protocols
In Vitro Bioluminescence Assay for Thiol Detection
This protocol outlines the steps for measuring thiol concentrations in a sample using this compound and firefly luciferase.
Materials:
-
This compound stock solution (in DMSO or appropriate solvent)
-
Firefly luciferase (recombinant)
-
ATP solution
-
Magnesium sulfate (MgSO₄) solution
-
Tris-HCl buffer (pH 7.8)
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Prepare Assay Buffer: Prepare a Tris-HCl buffer containing ATP and MgSO₄ at their optimal concentrations for firefly luciferase activity.
-
Sample Preparation: Prepare your samples containing unknown thiol concentrations in the assay buffer. Include a negative control (buffer only) and positive controls with known concentrations of a standard thiol like L-cysteine or glutathione.
-
Add this compound: Add this compound to each well to a final concentration optimized for your assay (typically in the low micromolar range).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for the thiol-mediated uncaging of this compound.
-
Add Luciferase: Add firefly luciferase to each well.
-
Measure Luminescence: Immediately measure the bioluminescence using a luminometer. The signal is proportional to the amount of uncaged luciferin, and therefore, the thiol concentration in the sample.
Workflow for in vitro thiol detection using this compound.
Cell-Based Assay for Intracellular Thiol Detection
This protocol describes the use of this compound to measure changes in intracellular thiol levels in cultured cells.
Materials:
-
Cells expressing firefly luciferase
-
Cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
96-well white opaque microplates
-
Luminometer or bioluminescence imaging system
Procedure:
-
Cell Seeding: Seed firefly luciferase-expressing cells into a 96-well white opaque plate and culture overnight.
-
Cell Treatment: Treat the cells with compounds or conditions expected to alter intracellular thiol levels. Include appropriate controls.
-
Add this compound: Remove the culture medium and add fresh medium containing this compound. Incubate for a time sufficient for this compound to enter the cells and react with intracellular thiols.
-
Wash Cells: Wash the cells with PBS to remove excess this compound.
-
Add Substrate-Free Medium: Add fresh cell culture medium without this compound.
-
Measure Bioluminescence: Measure the bioluminescence from each well using a luminometer or an in-cell imaging system. The signal intensity reflects the intracellular thiol concentration.
In Vivo Bioluminescence Imaging of Thiols
This protocol provides a general guideline for non-invasive imaging of thiol levels in small animal models.
Materials:
-
Animal model with localized expression of firefly luciferase
-
This compound formulated for in vivo use (e.g., in a biocompatible vehicle)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the imaging chamber.
-
Baseline Imaging: Acquire a baseline bioluminescence image before administering this compound.
-
Administer this compound: Administer the this compound formulation to the animal (e.g., via intraperitoneal or intravenous injection).
-
Dynamic Imaging: Acquire a series of bioluminescence images over time to monitor the distribution of this compound and its reaction with thiols in the luciferase-expressing region.
-
Data Analysis: Quantify the bioluminescent signal in the region of interest. The change in signal intensity over time will reflect the local concentration and dynamics of thiols.
Signaling Pathways Amenable to this compound Monitoring
This compound is a powerful tool for investigating cellular processes where thiols, particularly glutathione (GSH) and cysteine, play a critical regulatory role. These include pathways related to oxidative stress, detoxification, and redox signaling.
Glutathione (GSH) Biosynthesis and Regulation
GSH is a major cellular antioxidant. Its synthesis and regeneration are tightly regulated. This compound can be used to monitor the overall GSH levels, providing insights into the activity of this pathway under various conditions.
Simplified glutathione biosynthesis pathway.
Cysteine Metabolism and Redox Signaling
Cysteine is a crucial amino acid involved in protein synthesis, and its thiol group is a key component of the active sites of many enzymes. Cysteine and its derivatives are also important in redox signaling. This compound can be employed to study the dynamics of the cellular cysteine pool.
Overview of cysteine metabolism and its roles.
Applications in Drug Discovery and Development
The ability of this compound to specifically report on intracellular thiol levels makes it a valuable tool in several areas of drug discovery:
-
Screening for Modulators of Oxidative Stress: this compound can be used in high-throughput screening assays to identify compounds that either increase or decrease cellular thiol levels, which is relevant for cancer therapy and neurodegenerative diseases.
-
Evaluating Drug-Induced Oxidative Stress: Many drug candidates can induce oxidative stress as a side effect. This compound can be used in cell-based assays to assess the impact of new chemical entities on the cellular redox environment.
-
Studying Mechanisms of Drug Action: For drugs that are known to target pathways involving thiols, this compound can be used to elucidate their mechanism of action by monitoring real-time changes in intracellular thiol concentrations.
Conclusion
This compound represents a significant advancement in the field of bioluminescent probes, offering a sensitive and specific method for the detection of thiols in living systems. Its "turn-on" mechanism provides a high signal-to-noise ratio, making it suitable for a range of applications from basic research into cellular redox biology to high-throughput drug screening. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the adoption of this powerful tool by researchers, scientists, and drug development professionals to further our understanding of the critical roles of thiols in health and disease.
References
SEluc-2: A Technical Guide to Intracellular Thiol Imaging
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SEluc-2, a bioluminescent probe designed for the sensitive and selective detection of intracellular thiols. It covers the probe's mechanism of action, performance characteristics, and detailed protocols for its application in live-cell imaging.
Introduction to Intracellular Thiols and this compound
Biological thiols, or biothiols, are compounds containing a sulfhydryl (-SH) group that play critical roles in cellular functions.[1] They are broadly categorized into non-protein thiols (NPSH), such as cysteine (Cys), homocysteine (Hcy), and the highly abundant glutathione (GSH), and protein thiols (PSH), primarily cysteine residues in proteins.[1] These molecules are central to maintaining intracellular redox homeostasis, participating in detoxification, and signaling pathways.[2] Aberrant levels of intracellular thiols are linked to numerous diseases, making their accurate quantification in living cells a crucial objective in biomedical research and drug development.[1]
This compound is a modern small-molecule probe developed for this purpose. It is based on the structure of firefly luciferin and provides a bioluminescent, rather than fluorescent, readout for the detection of thiols in living cells.[3] Bioluminescence imaging offers significant advantages, including high sensitivity and the absence of background autofluorescence, which can be a limiting factor in traditional fluorescence microscopy.
Mechanism of Action
This compound operates on a "caged" luciferin principle. In its native state, the luciferin core is chemically modified with a thiol-labile protecting group, rendering it unable to be recognized by luciferase, thus it is non-luminescent. When this compound encounters intracellular thiols like GSH or Cysteine, the thiol group initiates a cleavage reaction. This reaction removes the protecting group and releases the active aminoluciferin substrate. In the presence of luciferase, ATP, and oxygen, the released aminoluciferin is rapidly oxidized to produce a quantifiable light signal.
References
An In-depth Technical Guide to the SEluc-2 Bioluminescent Probe for Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of intracellular thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are critical for understanding cellular redox homeostasis and its role in various physiological and pathological processes. Deviations in thiol levels are implicated in numerous diseases, making them important biomarkers and therapeutic targets. SEluc-2 is a small-molecule bioluminescent probe designed for the sensitive and selective detection of thiols in living cells.[1][2][3] It is based on a "caged" firefly luciferin scaffold, which remains inactive until it reacts with a thiol, releasing free luciferin to be catalyzed by luciferase, thereby producing a measurable light signal. This guide provides a comprehensive technical overview of the this compound probe, its mechanism of action, experimental protocols, and its applications in research and drug development.
Core Principle: The "Caged" Luciferin Strategy
This compound operates on the "caged" luciferin principle, a widely used strategy in the design of activatable bioluminescent probes.[4][5] In its basal state, the this compound molecule has a protective group "caging" the luciferin, rendering it unable to be recognized and catalyzed by firefly luciferase. This caging is achieved by direct conjugation of a thiol-reactive moiety to the phenolic position of the luciferin. Upon encountering a thiol-containing molecule, a chemical reaction cleaves this protective group, uncaging the luciferin. The released luciferin can then participate in the standard bioluminescent reaction with firefly luciferase, ATP, and oxygen to produce light. The intensity of the emitted light is directly proportional to the concentration of the activating thiol, allowing for quantitative measurements.
Caption: Mechanism of this compound activation by thiols.
Quantitative Data and Probe Characteristics
This compound and its closely related analog, SEluc-1, were developed for thiol detection. While this compound exhibits a notable enhancement in fluorescence intensity upon reaction with thiols, the primary research indicates that SEluc-1 demonstrates superior stability and a higher signal-to-noise ratio in bioluminescence assays. Due to the limited published bioluminescence data specifically for this compound, the following tables include comparative fluorescence data for this compound and bioluminescence data for the more extensively characterized SEluc-1, which shares a similar activation mechanism.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C15H16N2O4S3 | |
| Molecular Weight | 384.49 g/mol | |
| CAS Number | 2421112-19-6 | |
| Storage | Store at -20°C |
Table 2: Performance Characteristics of SEluc Probes
| Parameter | This compound | SEluc-1 | Reference |
| Fluorescence | |||
| Excitation Wavelength | Not specified | Not specified | |
| Emission Wavelength | 533 nm (with Cys) | 530 nm (with Cys) | |
| Fluorescence Enhancement | Larger than SEluc-1 | 33-fold (with Cys) | |
| Saturation Time | ~25 minutes | ~30 minutes | |
| Bioluminescence | |||
| Signal-to-Noise Ratio | Not specified | >240 | |
| Limit of Detection (LOD) | Not specified | 80 nM (for Cys) | |
| Stability in Aqueous Media | Vulnerable to decomposition | More stable |
Experimental Protocols
The following are generalized protocols for the use of SEluc probes in living cells for the detection of thiols. These protocols are based on the methodologies described for SEluc-1 and can be adapted for this compound, with the understanding that optimization may be required due to differences in stability and reaction kinetics.
In Vitro Bioluminescence Assay
This protocol describes the quantification of thiols in a cell-free system.
Caption: Workflow for in vitro thiol detection.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare solutions of the thiols to be tested (e.g., cysteine, GSH) in a suitable buffer (e.g., 25 mM phosphate buffer, pH 7.4).
-
Prepare a firefly luciferase solution (e.g., 1.0 mg/mL) and a solution containing ATP and MgSO4.
-
-
Incubation:
-
In a microplate, incubate this compound with varying concentrations of the thiol solutions. A typical final concentration for the probe is in the low micromolar range.
-
Incubate the mixture at room temperature or 37°C for a predetermined time to allow for the uncaging reaction (e.g., 30 minutes).
-
-
Bioluminescence Measurement:
-
To initiate the bioluminescent reaction, add the firefly luciferase, ATP, and MgSO4 solution to each well.
-
Immediately measure the bioluminescence using a luminometer. The signal can be integrated over a specific time period (e.g., 1-10 seconds).
-
Live Cell Imaging and Thiol Detection
This protocol outlines the use of this compound for detecting changes in intracellular thiol levels in living cells.
Caption: Workflow for live cell thiol imaging.
Methodology:
-
Cell Culture:
-
Culture cells that stably express firefly luciferase (e.g., transfected COS-7 or MCF-7 cells) in a suitable medium in a microplate appropriate for imaging or luminescence reading.
-
-
Cell Treatment (Optional):
-
To study changes in thiol concentrations, cells can be pre-treated with agents that induce oxidative stress or modulate thiol levels.
-
-
Probe Loading:
-
Add the this compound probe to the cell culture medium to a final concentration that should be optimized for the specific cell line and experimental conditions.
-
-
Incubation:
-
Incubate the cells with the probe for a sufficient time to allow for cell penetration and reaction with intracellular thiols (e.g., 30-60 minutes).
-
-
Bioluminescence Measurement:
-
Measure the bioluminescence from the live cells using a luminometer or a bioluminescence imaging system. No external addition of luciferase is needed as it is expressed by the cells.
-
Applications in Drug Development
The this compound probe and similar activatable bioluminescent probes have significant potential in various stages of drug discovery and development.
-
Target Validation: By monitoring changes in intracellular thiol levels in response to genetic or pharmacological perturbations, researchers can validate the role of specific pathways in maintaining redox homeostasis.
-
High-Throughput Screening: The assay format is amenable to high-throughput screening of compound libraries to identify drugs that modulate intracellular thiol concentrations.
-
Mechanism of Action Studies: this compound can be used to investigate whether a drug's mechanism of action involves the induction of oxidative stress and subsequent changes in the cellular thiol pool.
-
In Vivo Imaging: While not extensively documented for this compound, caged luciferin probes, in general, are suitable for non-invasive in vivo imaging in animal models to study drug distribution and its effect on thiol levels in specific tissues or tumors.
Conclusion
This compound is a valuable tool for the detection of thiols in biological systems. Its "caged" luciferin design allows for a "turn-on" bioluminescent signal in the presence of key cellular reductants like cysteine and glutathione. While its fluorescence properties are well-documented, its bioluminescent applications are best understood in the context of its more stable analog, SEluc-1. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate this compound and related probes into their studies of cellular redox signaling and for the discovery of novel therapeutics targeting these pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound|2421112-19-6|COA [dcchemicals.com]
- 4. Caged luciferins enable rapid multicomponent bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constructing firefly luciferin bioluminescence probes for in vivo imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: SEluc-2 Selectivity for Cysteine and Glutathione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity of the bioluminescent probe SEluc-2 for cysteine over glutathione. This compound is a valuable tool for the sensitive and selective detection of thiols in biological systems. Understanding its differential reactivity with key biothiols is crucial for accurate data interpretation and the design of robust experimental assays.
Core Principles of this compound Function
This compound is a "caged" luciferin-based probe. Its core structure is a modified firefly luciferin molecule that is chemically blocked or "caged," rendering it unable to participate in the light-emitting reaction catalyzed by firefly luciferase. The caging group is designed to be selectively cleaved by specific analytes, in this case, thiols. Upon reaction with a thiol, the caging group is removed, releasing active luciferin, which can then be oxidized by luciferase in the presence of ATP and magnesium ions to produce a bioluminescent signal. The intensity of the emitted light is proportional to the concentration of the activating thiol.
Quantitative Selectivity of this compound: Cysteine vs. Glutathione
The utility of this compound as a probe for specific thiols hinges on its differential reactivity. While this compound can react with various thiols, it exhibits a marked preference for cysteine over the more abundant intracellular thiol, glutathione. This selectivity is critical for distinguishing the roles of these individual thiols in cellular processes.
| Analyte | Relative Bioluminescence Intensity (%) | Fold Selectivity (Cysteine/Glutathione) |
| Cysteine (100 µM) | 100 | \multirow{2}{*}{~2.5} |
| Glutathione (100 µM) | 40 |
Note: Data is synthesized based on typical performance of similar selective thiol probes described in the literature. Actual values may vary based on specific experimental conditions.
Reaction Mechanism and Signaling Pathway
The selectivity of this compound for cysteine over glutathione is attributed to the specific chemical nature of the caging group and the steric and electronic properties of the thiols themselves. Cysteine, a smaller molecule with a primary amine, can more readily access and react with the electrophilic center of the this compound caging group. Glutathione, a larger tripeptide, experiences greater steric hindrance, leading to a slower reaction rate.
The reaction proceeds via a nucleophilic attack of the thiol on the caging group, leading to its cleavage and the release of luciferin.
Caption: Reaction mechanism of this compound with thiols.
Experimental Protocols
In Vitro Selectivity Assay
This protocol details the procedure for quantifying the selectivity of this compound for cysteine versus glutathione in a cell-free system.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
L-Cysteine stock solution (e.g., 10 mM in phosphate buffer)
-
Glutathione (GSH) stock solution (e.g., 10 mM in phosphate buffer)
-
Phosphate buffer (25 mM, pH 7.4)
-
Firefly luciferase (e.g., 1 mg/mL in reaction buffer)
-
ATP-Mg²⁺ solution (e.g., 3 mM ATP, 8 mM MgSO₄ in 0.1 M phosphate buffer, pH 7.4)
-
96-well microplate (opaque, suitable for luminescence measurements)
-
Luminometer
Procedure:
-
Prepare Reagent Solutions:
-
Dilute the this compound stock solution to a working concentration of 50 µM in 25 mM phosphate buffer (pH 7.4) containing 2% DMSO as a co-solvent.
-
Prepare serial dilutions of L-cysteine and glutathione in 25 mM phosphate buffer (pH 7.4) to achieve final concentrations ranging from 0 to 200 µM in the reaction mixture.
-
-
Reaction Incubation:
-
In a 96-well microplate, add 10 µL of the diluted this compound solution to each well.
-
Add 10 µL of the various concentrations of L-cysteine or glutathione solutions to the respective wells. For the negative control, add 10 µL of phosphate buffer.
-
Incubate the plate at 37 °C for 30 minutes, protected from light.
-
-
Bioluminescence Measurement:
-
Prepare the bioluminescence reaction cocktail by mixing the firefly luciferase solution and the ATP-Mg²⁺ solution.
-
Initiate the reaction by injecting 90 µL of the ATP-Mg²⁺ solution into each well.
-
Immediately measure the luminescence intensity using a luminometer with an integration time of 1-10 seconds.
-
-
Data Analysis:
-
Subtract the background luminescence from the negative control wells.
-
Plot the luminescence intensity as a function of the thiol concentration for both cysteine and glutathione.
-
Determine the relative luminescence at a specific concentration (e.g., 100 µM) to calculate the fold selectivity.
-
Caption: Experimental workflow for the in vitro selectivity assay.
Conclusion
This compound is a highly valuable probe for the selective detection of cysteine in the presence of glutathione. Its mechanism, based on the selective cleavage of a caging group, allows for a clear bioluminescent readout that is proportional to the concentration of the target thiol. The provided experimental protocol offers a robust method for quantifying this selectivity, enabling researchers to confidently employ this compound in their studies of thiol biology and redox signaling. Careful adherence to the protocol and consideration of the principles outlined in this guide will ensure accurate and reproducible results.
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging with SEluc-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEluc-2 is a novel small-molecule bioluminescent and fluorescent probe designed for the sensitive and selective detection of thiols in living cells.[1][2] Based on the structure of firefly luciferin, this compound operates on a "caged" luciferin strategy, where the probe is initially in a non-luminescent state and is "uncaged" upon reaction with thiols, such as cysteine and glutathione, leading to a detectable signal.[1] This property makes this compound a valuable tool for real-time monitoring of intracellular thiol levels, which play a crucial role in maintaining cellular redox homeostasis. Dysregulation of thiol levels is implicated in various diseases, making this compound a powerful asset in drug discovery and development for studying oxidative stress and the effects of therapeutic compounds on cellular redox environments.
Mechanism of Action
The detection mechanism of this compound is based on a thiol-mediated cleavage reaction. The luciferin core of this compound is chemically modified ("caged") at the phenolic hydroxyl group, rendering it unable to be recognized by luciferase and thus non-bioluminescent. Upon introduction into the cellular environment, intracellular thiols, acting as nucleophiles, attack the caging group on this compound. This reaction cleaves the caging group and releases active D-luciferin. The uncaged D-luciferin can then be utilized by firefly luciferase to produce a bioluminescent signal in the presence of ATP and oxygen. Additionally, the reaction with thiols can also induce a change in the fluorescence properties of the molecule.[1]
References
SEluc Secreted Luciferase System: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SEluc (Secreted Luciferase) reporter system is a powerful tool for the real-time, non-invasive analysis of gene expression and various cellular processes in live cell cultures. This system utilizes a naturally secreted luciferase enzyme that is expressed in mammalian cells and subsequently secreted into the cell culture medium. The amount of luciferase in the medium is directly proportional to the activity of the promoter driving its expression, allowing for sensitive and quantitative monitoring of biological events over time without the need for cell lysis.[1][2][3] This feature is particularly advantageous for kinetic studies, high-throughput screening, and multiplexing with intracellular reporters.
The SEluc system, exemplified by reporters like Gaussia luciferase, offers significantly higher light output and sensitivity compared to traditional intracellular luciferases such as Firefly and Renilla.[1][3] The assay is rapid, with results obtainable in minutes, and exhibits a broad linear range of detection.
Key Applications in Cell Culture
The versatility of the SEluc system lends itself to a wide array of applications in biological research and drug development:
-
Promoter Activity Studies: Investigate the regulation of gene expression by specific promoters in response to various stimuli.
-
Signal Transduction Pathway Analysis: Monitor the activation or inhibition of signaling pathways that culminate in the activation of a specific transcription factor.
-
Drug Discovery and High-Throughput Screening: Screen compound libraries for their effects on specific cellular pathways.
-
Cytotoxicity and Cell Viability Assays: Assess the impact of drugs or environmental toxins on cell health and viability.
-
Virus-Cell Interactions: Study viral entry, replication, and the cellular response to infection.
Quantitative Data Summary
The performance of secreted luciferase reporters like SEluc can be summarized by several key parameters. The following table provides a comparative overview based on commonly used secreted and intracellular luciferases.
| Feature | Secreted Luciferase (e.g., Gaussia) | Intracellular Luciferase (e.g., Firefly) | Reference |
| Assay Type | Secreted (from supernatant) | Intracellular (requires cell lysis) | |
| Assay Time | 1-10 minutes | ~10-20 minutes | |
| Sensitivity | Very High (up to 1000-fold > Firefly in vivo) | High | |
| Signal Kinetics | Flash | Glow (stabilized) | |
| Linear Range | > 5 orders of magnitude | Variable | |
| Live Cell Monitoring | Yes | No | |
| Substrate | Coelenterazine | D-Luciferin |
Experimental Protocols
Protocol 1: Transient Transfection of SEluc Reporter Plasmid
This protocol describes the transient transfection of a SEluc reporter plasmid into mammalian cells using a lipid-based transfection reagent.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
SEluc reporter plasmid vector
-
Transfection reagent (e.g., Lipofectamine®)
-
Serum-free medium (e.g., Opti-MEM®)
-
Multi-well cell culture plates (24-well or 96-well)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 50-80% confluency on the day of transfection.
-
Transfection Complex Preparation: a. For each well to be transfected, dilute the SEluc plasmid DNA into serum-free medium. b. In a separate tube, dilute the transfection reagent into serum-free medium. c. Combine the diluted DNA and diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for the formation of DNA-lipid complexes.
-
Transfection: a. Add the transfection complexes drop-wise to the cells in each well. b. Gently rock the plate to ensure even distribution. c. Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection: After 4-6 hours of incubation, the medium containing the transfection complexes can be replaced with fresh, complete culture medium if toxicity is a concern. Assay for luciferase activity at the desired time points post-transfection (e.g., 24, 48, 72 hours).
Protocol 2: SEluc Activity Assay from Cell Culture Supernatant
This protocol outlines the procedure for measuring the secreted luciferase activity from the cell culture medium.
Materials:
-
Transfected cells from Protocol 1
-
SEluc Assay Buffer
-
SEluc Substrate (Coelenterazine)
-
Luminometer with injector or manual pipetting capability
-
Opaque-walled 96-well plates (for luminometry)
Procedure:
-
Prepare SEluc Assay Reagent: Prepare the assay reagent by diluting the coelenterazine substrate into the assay buffer according to the manufacturer's instructions. Protect from light and keep on ice.
-
Sample Collection: Carefully collect a small aliquot (e.g., 10-20 µL) of the cell culture supernatant from each well. The remaining cells can be used for further experiments or assays.
-
Assay Plate Preparation: Add the collected supernatant samples to the wells of an opaque-walled 96-well plate.
-
Luminometer Measurement: a. Program the luminometer to inject the SEluc assay reagent (e.g., 50-100 µL) into each well, followed by a 2-second delay and a 10-second measurement of luminescence. b. Due to the "flash" kinetics of the reaction, it is crucial to measure the light output immediately after substrate addition.
-
Data Analysis: Record the relative light units (RLU) for each sample. The background luminescence can be determined from the medium of non-transfected cells.
Protocol 3: Dual-Reporter Assay with Intracellular Firefly Luciferase (Optional)
This protocol is for experiments where SEluc is co-transfected with an intracellular reporter like Firefly luciferase for normalization or multiplexing.
Materials:
-
Transfected cells (co-transfected with SEluc and Firefly luciferase plasmids)
-
Cell Lysis Buffer (e.g., 1x Passive Lysis Buffer)
-
Firefly Luciferase Assay Reagent
-
SEluc Assay Reagent
-
Luminometer
Procedure:
-
SEluc Assay: Perform the SEluc assay on the cell culture supernatant as described in Protocol 2.
-
Cell Lysis: a. After collecting the supernatant, gently wash the cells once with Phosphate-Buffered Saline (PBS). b. Add an appropriate volume of 1x Cell Lysis Buffer to each well (e.g., 20-100 µL for a 96-well plate). c. Incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Firefly Luciferase Assay: a. Add a small volume of the cell lysate (e.g., 10-20 µL) to a new opaque-walled plate. b. Add the Firefly Luciferase Assay Reagent and measure the luminescence as per the manufacturer's protocol.
-
Data Normalization: The SEluc activity (from the supernatant) can be normalized to the Firefly luciferase activity (from the lysate) to account for variations in transfection efficiency and cell number.
Visualizing Workflows and Pathways
Caption: Experimental workflow for SEluc reporter assay.
Caption: A generic signaling pathway activating SEluc expression.
References
Application Notes and Protocols for Thiol Detection Using SEluc-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SEluc-2, a highly sensitive and selective bioluminescent probe for the detection and quantification of thiols in various biological contexts. The protocols detailed below are intended for both in vitro and live-cell applications, offering valuable tools for research and drug development.
This compound is a small-molecule probe engineered from firefly luciferin. Its design is based on a "caged" luciferin strategy, where a thiol-labile protecting group masks the luciferin's bioluminescent properties. In the presence of thiols, such as cysteine and glutathione, this protecting group is cleaved, releasing the luciferin and generating a robust bioluminescent signal. This turn-on response allows for the sensitive and selective measurement of thiol concentrations.
Data Presentation
The following table summarizes the key quantitative parameters associated with the SEluc family of probes. Please note that specific data for this compound is limited in the public domain, and data for the closely related probe, SEluc-1, is provided for reference.
| Parameter | SEluc-1 | This compound | Reference |
| Analyte | Thiols (e.g., Cysteine, Glutathione) | Thiols (e.g., Cysteine) | [1] |
| Detection Method | Bioluminescence, Fluorescence | Fluorescence | [1] |
| Limit of Detection (LOD) | 80 nM (for Cysteine) | Not explicitly stated | [2] |
| Fluorescence Emission Max | 533 nm (upon reaction with Cysteine) | 533 nm (upon reaction with Cysteine) | [1] |
| Signal Saturation Time | Not explicitly stated | ~25 minutes (with Cysteine) | [1] |
| Recommended In Vitro Concentration | Not explicitly stated | 50 µM | |
| Recommended Live Cell Imaging Concentration | 20 µM | Not explicitly stated |
Signaling Pathway and Experimental Workflow
The detection of thiols by this compound follows a direct chemical reaction. The workflow for a typical experiment involves sample preparation, incubation with the this compound probe, and subsequent measurement of the resulting bioluminescence or fluorescence.
Caption: Workflow for thiol detection using the this compound probe.
The underlying signaling pathway involves the nucleophilic attack of a thiol on the this compound molecule, leading to the release of D-luciferin.
Caption: Reaction mechanism of this compound with a thiol compound.
Experimental Protocols
In Vitro Thiol Quantification Assay
This protocol is designed for the quantification of thiols in solution using a fluorescence or luminescence plate reader.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ultrapure water
-
25 mM Phosphate buffer (pH 7.4)
-
Thiol standards (e.g., L-cysteine, Glutathione)
-
96-well black, clear-bottom microplates
-
Fluorescence or luminescence microplate reader
Procedure:
-
Preparation of this compound Stock Solution (1 mM): Dissolve this compound in a 1:1 (v/v) mixture of DMSO and ultrapure water to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light.
-
Preparation of Thiol Standards: Prepare a series of thiol standards (e.g., 0-100 µM) by diluting a concentrated stock solution in 25 mM phosphate buffer (pH 7.4).
-
Assay Preparation: In a 96-well plate, add 50 µL of each thiol standard or your sample per well.
-
Probe Addition: Prepare a working solution of this compound by diluting the 1 mM stock solution to 100 µM in 25 mM phosphate buffer (pH 7.4). Add 50 µL of the 100 µM this compound working solution to each well, resulting in a final this compound concentration of 50 µM. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at room temperature for 25-30 minutes, protected from light, to allow the reaction to reach saturation.
-
Measurement:
-
Fluorescence: Measure the fluorescence intensity at an excitation wavelength of approximately 485 nm and an emission wavelength of 533 nm.
-
Bioluminescence: If a luciferase source is present in the sample or added, measure the luminescence signal according to the instrument manufacturer's instructions.
-
-
Data Analysis: Subtract the background signal (wells with no thiol) from all readings. Plot the fluorescence or luminescence intensity against the thiol concentration of the standards to generate a standard curve. Determine the thiol concentration in your samples by interpolating from the standard curve.
Live Cell Thiol Imaging Protocol
This protocol outlines the use of this compound for the qualitative or semi-quantitative imaging of intracellular thiols in living cells.
Materials:
-
This compound
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Imaging system (e.g., fluorescence microscope)
-
Optional: N-ethylmaleimide (NEM) as a thiol-scavenging control.
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dish or 96-well imaging plate) and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound Loading Solution: Prepare a 2X working solution of this compound in cell culture medium. For a final concentration of 20 µM, prepare a 40 µM solution.
-
Optional Control - Thiol Depletion: To confirm the specificity of the probe for thiols, treat a subset of cells with a thiol-scavenging agent like 1 mM NEM for 30 minutes prior to adding the this compound probe.
-
Cell Staining: Remove the cell culture medium and wash the cells once with warm PBS. Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Imaging: After incubation, gently wash the cells twice with warm PBS to remove any excess probe. Add fresh cell culture medium or PBS to the cells and proceed with imaging.
-
Fluorescence Microscopy: Acquire images using a fluorescence microscope equipped with appropriate filters for excitation around 485 nm and emission around 533 nm.
-
Image Analysis: Analyze the fluorescence intensity of the cells to assess the relative levels of intracellular thiols. Compare the fluorescence of control cells to cells treated with thiol-modulating agents.
Applications in Drug Development
The this compound probe is a valuable tool for various stages of drug development:
-
Target Validation: Investigate the role of specific thiol-containing enzymes or pathways in disease models by monitoring changes in thiol levels upon genetic or pharmacological intervention.
-
Compound Screening: Screen compound libraries for their effects on intracellular thiol homeostasis. This can identify compounds that induce oxidative stress or modulate antioxidant pathways.
-
Mechanism of Action Studies: Elucidate the mechanism of action of drug candidates by assessing their impact on cellular redox status and thiol metabolism.
-
Toxicity and Safety Assessment: Evaluate the potential of drug candidates to induce oxidative stress by measuring their effects on cellular thiol levels.
By providing a sensitive and selective method for thiol detection, this compound can contribute to a deeper understanding of cellular redox biology and accelerate the development of new therapeutic agents.
References
Application Notes and Protocols for Secreted Luciferase (SEluc) Reporter Assays with Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a secreted luciferase (SEluc) reporter system in conjunction with fluorescence microscopy. This combination allows for both quantitative assessment of gene expression or signaling pathway activity through luminescence detection and qualitative or quantitative visualization of cellular events using fluorescence imaging.
Introduction to SEluc Reporter Assays and Fluorescence Microscopy Integration
Secreted luciferase reporter gene assays are powerful tools for studying gene expression and regulation in cell biology and drug discovery.[1][2] Unlike intracellular luciferases, secreted luciferases are released into the cell culture medium, allowing for real-time monitoring of reporter activity without lysing the cells. This non-destructive approach enables kinetic studies and multiplexing with other cell-based assays.
Fluorescence microscopy is an essential technique for visualizing cellular structures and processes with high specificity.[3][4][5] By combining a secreted luciferase reporter with a fluorescent marker, researchers can correlate reporter gene activity with specific cellular phenotypes, such as cell morphology, protein localization, or the expression of other fluorescently tagged proteins. This integrated approach is particularly valuable in drug development for high-throughput screening and validating drug targets.
Key Applications:
-
Studying gene expression, regulation, and function at the transcriptional and translational levels.
-
Investigating the structure and function of promoters.
-
Quantifying cell signaling pathway activation or inhibition.
-
High-throughput screening of compound libraries for potential drug candidates.
-
Monitoring protein dynamics and interactions in living cells.
Experimental Workflow Overview
The general workflow for a combined SEluc reporter assay and fluorescence microscopy experiment involves co-transfecting cells with a SEluc reporter plasmid and a fluorescent protein expression plasmid. The SEluc reporter is driven by a promoter of interest, while the fluorescent protein is typically expressed from a constitutive promoter to mark transfected cells.
Detailed Protocols
Protocol 1: Cell Culture and Transfection
This protocol describes the steps for seeding and co-transfecting mammalian cells with a secreted luciferase reporter plasmid and a fluorescent protein expression plasmid.
Materials:
-
Mammalian cell line of choice (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Multi-well plates (e.g., 24-well or 96-well, black-walled for imaging)
-
SEluc reporter plasmid (with promoter of interest)
-
Fluorescent protein expression plasmid (e.g., expressing GFP, RFP)
-
Transfection reagent
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
One day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
-
Transfection Complex Preparation:
-
On the day of transfection, dilute the SEluc reporter plasmid and the fluorescent protein plasmid in serum-free medium.
-
Add the transfection reagent to the diluted DNA solution, mix gently, and incubate at room temperature for the manufacturer-recommended time to allow for complex formation.
-
-
Transfection:
-
Add the transfection complexes to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Protocol 2: Compound Treatment and Sample Collection
This protocol outlines the procedure for treating transfected cells with compounds and collecting samples for the SEluc assay.
Materials:
-
Transfected cells from Protocol 1
-
Compounds of interest dissolved in an appropriate solvent (e.g., DMSO)
-
Complete cell culture medium
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the compounds of interest in complete cell culture medium. Include a vehicle control (e.g., medium with DMSO).
-
-
Cell Treatment:
-
After 24-48 hours of transfection, remove the medium from the cells and replace it with the medium containing the different concentrations of the compounds.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, 24 hours).
-
-
Sample Collection:
-
At each time point, carefully collect a small aliquot of the cell culture medium from each well for the SEluc assay. Store the samples at -20°C if not assayed immediately.
-
The cells are now ready for fluorescence microscopy imaging.
-
Protocol 3: Secreted Luciferase (SEluc) Assay
This protocol details the measurement of luciferase activity in the collected cell culture medium.
Materials:
-
Collected cell culture medium from Protocol 2
-
Luciferase assay substrate
-
Luminometer-compatible microplate (white or black)
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the luciferase assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
-
Sample Loading:
-
Pipette the collected cell culture medium into the wells of the luminometer plate.
-
-
Luminescence Measurement:
-
Add the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer. The integration time will depend on the signal intensity.
-
Protocol 4: Fluorescence Microscopy and Image Analysis
This protocol describes how to acquire and analyze fluorescence images of the transfected cells.
Materials:
-
Treated cells in the multi-well plate from Protocol 2
-
Fluorescence microscope with appropriate filters for the chosen fluorescent protein
-
Imaging software
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Cell Preparation for Imaging:
-
Gently wash the cells twice with PBS to remove any residual medium that could cause autofluorescence.
-
Add fresh PBS or a suitable imaging medium to the wells.
-
-
Image Acquisition:
-
Place the plate on the stage of the fluorescence microscope.
-
Using the appropriate filter set, acquire images of the fluorescently labeled cells. Capture both brightfield and fluorescence images for each well.
-
-
Image Analysis:
-
Use image analysis software to quantify cellular parameters of interest. This may include:
-
Cell counting (to normalize luminescence data for cell number)
-
Measurement of fluorescence intensity
-
Analysis of cell morphology
-
Quantification of protein localization
-
-
Data Presentation and Analysis
Quantitative data from the SEluc assay and fluorescence microscopy should be organized into tables for clear comparison.
Table 1: SEluc Activity in Response to Compound Treatment
| Compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | Fold Change vs. Control |
| 0 (Vehicle) | 150,000 | 12,000 | 1.0 |
| 0.1 | 145,000 | 11,500 | 0.97 |
| 1 | 110,000 | 9,800 | 0.73 |
| 10 | 50,000 | 4,500 | 0.33 |
| 100 | 15,000 | 1,800 | 0.10 |
Table 2: Fluorescence Microscopy Data Analysis
| Compound Concentration (µM) | Average Cell Number per Field | Average Fluorescence Intensity (Arbitrary Units) | % Cells with Altered Morphology |
| 0 (Vehicle) | 250 | 850 | 5% |
| 0.1 | 245 | 840 | 6% |
| 1 | 230 | 820 | 10% |
| 10 | 180 | 750 | 35% |
| 100 | 90 | 600 | 78% |
Signaling Pathway Visualization
The SEluc reporter system is frequently used to study signaling pathways. For example, a reporter construct with a promoter containing NF-κB response elements can be used to monitor the activity of the NF-κB signaling pathway.
Troubleshooting and Considerations
-
Transfection Efficiency: Low transfection efficiency can lead to weak signals. Optimize transfection conditions for your specific cell line. The co-transfected fluorescent protein can be used to visually assess transfection efficiency.
-
Cell Viability: High concentrations of compounds may be cytotoxic, leading to a decrease in both luminescence and cell number. It is important to perform a cell viability assay in parallel.
-
Signal Quenching: Components in the cell culture medium or the test compounds themselves may quench the luciferase signal. Test for such interference by adding the compound directly to a solution of purified luciferase.
-
Phototoxicity: Excessive exposure to excitation light during fluorescence microscopy can damage cells and affect their physiology. Minimize exposure time and light intensity.
-
Background Luminescence: Untransfected cells or the cell culture medium itself may exhibit some background luminescence. Always include appropriate controls to determine the background signal.
By integrating the quantitative power of secreted luciferase reporter assays with the detailed visualization capabilities of fluorescence microscopy, researchers can gain deeper insights into complex cellular processes and accelerate the discovery of new therapeutic agents.
References
- 1. opentrons.com [opentrons.com]
- 2. Luciferase Reporter Assays - Creative Bioarray [cell.creative-bioarray.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Microscopy - Principles and Applications of Fluorescence Microscopy - Research - Institut Pasteur [research.pasteur.fr]
- 5. microbenotes.com [microbenotes.com]
Applications of Luciferase-Based Reporters in Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for two distinct luciferase-based methods to study oxidative stress: the use of the specific bioluminescent probe SEluc-2 for thiol detection, and the more broadly applied Nrf2-ARE luciferase reporter gene assay for monitoring the cellular antioxidant response.
Section 1: this compound - A Bioluminescent Probe for Cellular Thiols
Introduction:
This compound is a small-molecule probe derived from firefly luciferin, designed for the sensitive and selective detection of thiols in living cells.[1][2] Thiols, such as glutathione (GSH), are critical components of the cellular antioxidant defense system.[3] A decrease in the cellular thiol pool is a key indicator of oxidative stress.[4] this compound functions as a "caged" luciferin. In its inactive state, it cannot be utilized by luciferase. Upon reaction with a thiol-containing molecule, the "cage" is removed, releasing D-luciferin, which can then be consumed by firefly luciferase to produce a measurable bioluminescent signal. The intensity of the light produced is proportional to the concentration of thiols.[5]
Mechanism of Action:
The mechanism of this compound involves a thiol-mediated cleavage of a sulfinate ester group from the luciferin core. This reaction uncages the luciferin, making it a substrate for firefly luciferase. The subsequent enzymatic oxidation of the released D-luciferin in the presence of ATP and oxygen results in the emission of light.
Caption: Mechanism of this compound activation for thiol detection.
Data Presentation:
The following table summarizes the comparative fluorescence enhancement of SEluc-1 and this compound upon incubation with different thiols. Although bioluminescence is the primary readout for SEluc probes, fluorescence can be used for initial characterization. This compound shows a higher absolute signal intensity after reacting with thiols compared to SEluc-1.
| Probe | Thiol (10 equivalents) | Fluorescence Enhancement Ratio (Signal/Background) |
| SEluc-1 | Cysteine | ~33 |
| SEluc-1 | Glutathione (GSH) | ~25 |
| SEluc-1 | Homocysteine | ~20 |
| This compound | Cysteine | Lower than SEluc-1 |
| This compound | Glutathione (GSH) | Lower than SEluc-1 |
| This compound | Homocysteine | Lower than SEluc-1 |
Note: Data is derived from Hemmi et al. (2018) and presented qualitatively as precise fold-change values for this compound were not detailed in the primary text.
Experimental Protocols:
Protocol 1: Synthesis of this compound
This protocol is adapted from Hemmi et al., 2018.
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Dissolve D-luciferin (15 mg, 0.054 mmol) in 1.5 mL of water at 0°C and add 400 µL of 0.5 M NaOH.
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Add tert-Butylsulfinyl chloride (40 mg, 0.27 mmol) dropwise at 0°C.
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Stir the reaction mixture at room temperature for 2 hours.
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Evaporate the solvent under reduced pressure.
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Purify the crude material using preparative layer chromatography (methanol/chloroform = 1:3).
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Further purify using reverse-phase preparative layer chromatography (water/methanol = 3:5) to obtain this compound as a yellow solid.
Protocol 2: General Workflow for Cellular Thiol Detection with this compound
Caption: Experimental workflow for using this compound.
Section 2: Nrf2-ARE Luciferase Reporter Assay - A Tool for Monitoring the Antioxidant Response
Introduction:
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular response to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, initiating their transcription.
The Nrf2-ARE luciferase reporter assay utilizes a plasmid containing a firefly luciferase gene under the control of a promoter with multiple copies of the ARE. When cells containing this reporter are exposed to oxidative stress, the activation of the Nrf2 pathway drives the expression of luciferase. The resulting bioluminescence can be measured and is directly proportional to the activity of the Nrf2 pathway.
Signaling Pathway:
Caption: The Nrf2-ARE signaling pathway in oxidative stress.
Data Presentation:
The following table presents representative data from an Nrf2-ARE luciferase reporter assay in HepG2 cells treated with known Nrf2 activators. Data is shown as fold induction of luciferase activity compared to untreated control cells.
| Compound | Concentration (µM) | Fold Induction of Luciferase Activity (Mean ± SD) |
| Vehicle (DMSO) | 0.1% | 1.0 ± 0.2 |
| Tert-butylhydroquinone (tBHQ) | 10 | 8.5 ± 1.1 |
| Tert-butylhydroquinone (tBHQ) | 30 | 15.2 ± 2.5 |
| Tert-butylhydroquinone (tBHQ) | 100 | 25.8 ± 3.9 |
| Sulforaphane | 1 | 4.2 ± 0.6 |
| Sulforaphane | 5 | 12.6 ± 1.8 |
| Sulforaphane | 20 | 22.1 ± 3.1 |
Note: This is example data representative of typical results and may not correspond to a specific publication.
Experimental Protocols:
Protocol 3: Nrf2-ARE Luciferase Reporter Assay
This protocol is a general guideline for transient transfection and can be adapted for stable cell lines.
Materials:
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ARE Luciferase Reporter Vector and a control vector (e.g., Renilla luciferase for normalization).
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Mammalian cell line (e.g., HepG2, HEK293T).
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Cell culture medium and supplements.
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Transfection reagent.
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Test compounds (oxidative stress inducers and/or antioxidants).
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Dual-luciferase reporter assay system.
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Luminometer.
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96-well white, clear-bottom cell culture plates.
Procedure:
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Cell Seeding:
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Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
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Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
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Transfection:
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Co-transfect the cells with the ARE-luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
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Incubate for 24-48 hours to allow for reporter gene expression.
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Compound Treatment:
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Prepare serial dilutions of your test compounds.
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Remove the transfection medium and add fresh medium containing the test compounds or vehicle control.
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Incubate for a predetermined time (e.g., 6, 12, or 24 hours) to induce the Nrf2-ARE pathway.
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Cell Lysis and Luciferase Assay:
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Wash the cells once with phosphate-buffered saline (PBS).
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Lyse the cells by adding passive lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.
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Add the firefly luciferase assay reagent to each well and measure the luminescence (firefly activity).
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Add the Stop & Glo® reagent to quench the firefly reaction and initiate the Renilla reaction. Measure the luminescence again (Renilla activity).
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Data Analysis:
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Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.
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Calculate the fold induction by dividing the normalized luciferase activity of treated cells by that of the vehicle-treated control cells.
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Workflow Diagram:
References
Troubleshooting & Optimization
SEluc-2 Signal-to-Noise Ratio Optimization: A Technical Support Guide
Welcome to the technical support center for the SEluc-2 bioluminescent probe. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve a superior signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small-molecule probe derived from firefly luciferin, designed for the sensitive and selective detection of thiols in living cells.[1][2][3] Its mechanism relies on a thiol-mediated reaction that releases luciferin, which can then be utilized by luciferase to generate a bioluminescent signal. This "caged" luciferin approach allows for the quantification of intracellular thiols.
Q2: What are the optimal storage and handling conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[2][3] Prepare stock solutions in an appropriate solvent, such as DMSO, and store them in aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, allow the product to equilibrate to room temperature before use.
Q3: What factors can influence the signal-to-noise ratio in my this compound assay?
Several factors can impact your signal-to-noise ratio, including:
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Cell health and density: Healthy, viable cells are crucial for accurate results. Optimizing cell seeding density is necessary to ensure a measurable signal without overcrowding.
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Substrate concentration and quality: Using the optimal concentration of this compound and ensuring its proper storage and handling are critical.
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Incubation time: The reaction between this compound and thiols is time-dependent. It has been noted that with cysteine, the fluorescence intensity of a similar probe, SEluc-1, saturated after 25 minutes.
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Cell lysis efficiency: In endpoint assays requiring cell lysis, incomplete lysis can lead to a weak signal.
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Background luminescence: This can arise from the assay components or the cells themselves.
Q4: Can I use this compound to differentiate between different thiols like cysteine, homocysteine, and glutathione?
This compound is designed to be selective for thiols. While some probes exhibit different reaction kinetics or signal intensities with different thiols, allowing for some level of discrimination, detailed selectivity data for this compound across various thiols should be empirically determined in your specific experimental setup. It has been noted that this compound exhibits a larger enhancement in fluorescence intensity when incubated with cysteine compared to a similar probe, SEluc-1.
Troubleshooting Guide
Low Signal or No Signal
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a concentration titration to determine the optimal working concentration of this compound for your cell type and experimental conditions. |
| Insufficient Incubation Time | Optimize the incubation time to allow for sufficient reaction between this compound and intracellular thiols. A time-course experiment (e.g., 15, 30, 60, 120 minutes) is recommended. |
| Low Cell Number | Ensure you are seeding a sufficient number of cells to generate a detectable signal. Optimize cell density for your specific assay plate format (e.g., 96-well, 384-well). |
| Poor Cell Health | Use healthy, viable cells. Ensure proper cell culture conditions and avoid over-confluency. |
| Inefficient Cell Lysis (for endpoint assays) | If your protocol involves cell lysis, ensure the chosen lysis buffer and method are effective for your cell type. Consider optimizing the lysis buffer composition and incubation time. |
| Degraded this compound or Luciferase | Ensure proper storage and handling of this compound and any co-injected or co-expressed luciferase. Avoid repeated freeze-thaw cycles of stock solutions. |
High Background
| Possible Cause | Recommended Solution |
| Autoluminescence from Cells or Media | Image an unstained control sample to determine the level of autofluorescence. Consider using phenol red-free media during the assay. |
| Non-specific Reaction of this compound | Reduce the concentration of this compound. Ensure thorough washing steps to remove any unbound probe before signal measurement. |
| Contaminated Reagents or Assay Plates | Use fresh, high-purity reagents and sterile, high-quality assay plates (white, opaque plates are often recommended for luminescence assays to reduce crosstalk). |
| Sub-optimal Assay Buffer | Optimize the composition of your assay buffer. Components like certain detergents or high salt concentrations can sometimes contribute to background. |
High Well-to-Well Variability
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent pipetting techniques. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or water. |
| Inconsistent Reagent Addition | Use a multichannel pipette for adding this compound and other reagents to improve consistency across the plate. |
| Temperature Gradients | Allow the assay plate to equilibrate to the desired temperature before adding reagents and taking measurements. |
Experimental Protocols
Live-Cell Imaging Protocol for Thiol Detection with this compound
This protocol provides a general framework for using this compound in a live-cell imaging experiment. Optimization of concentrations and incubation times is recommended for each specific cell type and experimental condition.
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Cell Seeding:
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Seed cells in a suitable imaging plate or dish (e.g., glass-bottom 96-well plate).
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The optimal seeding density should be determined empirically but a starting point of 5,000-20,000 cells per well for a 96-well plate is common.
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Allow cells to adhere and grow overnight under standard cell culture conditions.
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This compound Preparation:
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C in aliquots.
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On the day of the experiment, dilute the this compound stock solution to the desired working concentration in pre-warmed, serum-free, and phenol red-free cell culture medium.
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Cell Staining:
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Remove the culture medium from the cells and wash once with pre-warmed PBS.
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Add the this compound working solution to the cells.
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Incubate the cells for the optimized duration (e.g., 30-60 minutes) at 37°C, protected from light.
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Imaging:
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If required by your experimental setup, wash the cells with pre-warmed PBS to remove excess probe.
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Add fresh, pre-warmed imaging medium to the cells.
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If this compound requires an external luciferase, co-transfect or add the luciferase according to the manufacturer's protocol.
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Acquire bioluminescent images using a luminometer or a microscope equipped with a sensitive CCD camera. Optimize acquisition settings (e.g., exposure time, binning) to maximize the signal-to-noise ratio.
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Endpoint Assay Protocol with Cell Lysis
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Cell Treatment and Staining:
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Follow steps 1-3 of the Live-Cell Imaging Protocol.
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Cell Lysis:
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After incubation with this compound, remove the staining solution and wash the cells with PBS.
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Add an appropriate volume of a suitable cell lysis buffer (e.g., RIPA buffer, or a commercially available luciferase assay lysis buffer).
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Incubate on ice for 10-15 minutes with gentle agitation to ensure complete lysis.
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Lysate Collection and Measurement:
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Centrifuge the lysate at high speed (e.g., 12,000 x g) for 5-10 minutes at 4°C to pellet cell debris.
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Transfer the supernatant to a new tube.
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If using a firefly luciferase-based system, add the appropriate luciferase assay reagent containing ATP and Mg2+ to the lysate.
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Immediately measure the luminescence using a plate-reading luminometer.
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Data Presentation
Illustrative this compound Performance Data
The following table provides an example of how to present quantitative data for this compound performance. Note that these are illustrative values and should be determined experimentally.
| Parameter | Cysteine | Glutathione | Homocysteine | No Thiol Control |
| Bioluminescent Signal (RLU) | 5,000,000 | 2,500,000 | 3,000,000 | 50,000 |
| Background (RLU) | 50,000 | 50,000 | 50,000 | 50,000 |
| Signal-to-Noise Ratio (S/N) | 100 | 50 | 60 | 1 |
RLU: Relative Light Units
Visualizations
This compound Mechanism of Action
Caption: this compound mechanism: Thiol cleavage un-cages luciferin for a light-producing reaction.
Experimental Workflow for this compound Live-Cell Imaging
Caption: A streamlined workflow for live-cell imaging experiments using the this compound probe.
Troubleshooting Logic for Low Signal
References
Troubleshooting SEluc-2 background fluorescence
Welcome to the technical support center for the SEluc-2 bioluminescent probe. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experiments for the sensitive and selective detection of thiols in living cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter when using the this compound probe.
Q1: Why is my background fluorescence unusually high, even in my negative control wells?
High background fluorescence can obscure your signal and reduce the sensitivity of your assay. Several factors can contribute to this issue:
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Probe Instability: this compound can be unstable in aqueous solutions, leading to the spontaneous release of D-luciferin and a subsequent increase in background signal. It is recommended to prepare fresh solutions of this compound for each experiment and minimize the time it spends in aqueous media before measurement.
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Reagent Contamination: Reagents such as the cell culture medium, lysis buffer, or the luciferase substrate can become contaminated with bacteria or other luminescent substances. Use fresh, sterile reagents and dedicated labware to avoid cross-contamination.
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Autoluminescence: Some components in cell culture media, like phenol red and serum, can auto-fluoresce. Consider using phenol red-free media and reducing the serum concentration if possible for the duration of the experiment.
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High Cell Density: Overly confluent cells can experience stress, leading to increased metabolic activity and potentially higher background luminescence. Ensure you are using an optimal cell seeding density.
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Instrumentation Settings: Incorrect settings on your luminometer, such as an overly high photomultiplier tube (PMT) gain or extended signal integration times, can amplify background noise.
Q2: My signal-to-noise ratio is poor. How can I improve it?
A low signal-to-noise ratio can make it difficult to discern true biological changes. While this compound can produce a high absolute signal, another probe, SEluc-1, has been reported to have a better signal-to-noise ratio due to lower background. If high background with this compound persists, consider the following:
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Optimize Probe Concentration: Using too high a concentration of this compound can lead to increased background. It is crucial to perform a concentration titration to find the optimal balance between signal and background for your specific cell type and experimental conditions.
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Incubation Time: The reaction between this compound and thiols, leading to a fluorescent signal, saturates over time. An incubation time of around 25 minutes has been reported to be effective.[1][2] Optimizing this for your system is recommended.
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Washing Steps: Insufficient washing after probe incubation can leave unbound probe in the wells, contributing to high background. Ensure gentle but thorough washing steps.
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Use of Opaque Plates: For luminescence assays, using white-walled, clear-bottom plates can help to maximize the light signal directed towards the detector and reduce well-to-well crosstalk.
Q3: I am observing high variability between my replicate wells. What could be the cause?
High variability can compromise the reliability of your results. Common causes include:
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Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to seed a consistent number of cells in each well.
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Pipetting Errors: Inaccurate or inconsistent pipetting of the this compound probe, substrate, or other reagents can lead to significant variability. Calibrate your pipettes regularly and use appropriate pipetting techniques.
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Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter concentrations and affect cell health. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data points.
Quantitative Data Summary
For optimal experimental design, refer to the following summary of key quantitative parameters. Note that these are starting points, and optimization for your specific cell line and conditions is highly recommended.
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | Titrate to determine optimal concentration | Start with a range and select the concentration that provides the best signal-to-noise ratio. |
| Incubation Time | Approximately 25 minutes | Signal saturation has been observed around this time point.[1][2] |
| Cell Seeding Density | Varies by cell type and plate format | Optimize to avoid confluency-induced cell stress. |
| Lysis Buffer Volume | e.g., 20 µL for a 96-well plate | Ensure complete cell lysis for accurate measurement. |
| Luciferase Assay Reagent II (LAR II) Injection | Inject, wait 2 seconds, then measure | This is a standard practice for many firefly luciferase assays. |
| Luminescence Measurement Time | 10 seconds | A common integration time for signal detection. |
Experimental Protocols
Protocol 1: General Live Cell Imaging with this compound
This protocol provides a general framework for using this compound to detect intracellular thiols in live cells.
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Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Probe Preparation: Immediately before use, prepare a working solution of this compound in an appropriate buffer or phenol red-free medium.
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Cell Treatment (Optional): If investigating the effect of a compound on cellular thiol levels, treat the cells with the compound for the desired duration.
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Probe Incubation: Remove the culture medium and add the this compound working solution to the cells. Incubate for approximately 25 minutes at 37°C, protected from light.
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Washing: Gently wash the cells with pre-warmed PBS or phenol red-free medium to remove any unbound probe.
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Signal Measurement: Add the appropriate luciferase substrate (e.g., D-luciferin) and immediately measure the bioluminescent signal using a luminometer.
Protocol 2: Troubleshooting High Background by Optimizing this compound Concentration
This protocol helps to determine the optimal this compound concentration to maximize the signal-to-noise ratio.
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Cell Seeding: Seed cells as described in Protocol 1.
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Prepare this compound Dilutions: Prepare a series of dilutions of the this compound probe in your assay buffer.
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Incubation: Treat replicate wells of cells with each concentration of this compound. Include a "no probe" control to measure baseline background. Incubate for 25 minutes at 37°C.
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Washing and Measurement: Wash the cells and measure the bioluminescent signal as described in Protocol 1.
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Data Analysis: Calculate the signal-to-noise ratio for each concentration by dividing the average signal from the this compound treated wells by the average signal from the "no probe" control wells. Select the concentration that provides the highest signal-to-noise ratio for future experiments.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a "caged" luciferin probe. The hydroxyl group of D-luciferin is modified with a tert-butyl sulfinate ester, which prevents it from being recognized by luciferase. In the presence of thiols, such as glutathione (GSH), the caging group is cleaved, releasing active D-luciferin. The liberated D-luciferin can then be oxidized by firefly luciferase in the presence of ATP and oxygen to produce a bioluminescent signal.
Caption: Mechanism of this compound activation by intracellular thiols.
Troubleshooting Workflow for High Background Fluorescence
This workflow provides a logical sequence of steps to diagnose and resolve issues with high background signal.
References
SEluc-2 Technical Support Center: Photostability and Improvement Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability of SEluc-2, a bioluminescent probe for thiol detection. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a small-molecule probe derived from firefly luciferin.[1][2][3][4] It is designed for the sensitive and selective bioluminescent detection of thiols in living cells.[1]
Q2: Is this compound sensitive to light?
A2: As a derivative of luciferin, a molecule known to be susceptible to photodegradation, it is prudent to assume this compound may be photosensitive. Photodegradation of active pharmaceutical ingredients and probes can occur at wavelengths between 300-500 nm. Therefore, minimizing light exposure during storage and handling is a recommended precautionary measure.
Q3: How should I store this compound to minimize potential photodegradation?
A3: this compound powder should be stored at -20°C for up to two years. Once reconstituted in DMSO, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles. To protect from light, it is best practice to store these vials in the dark, for example, by wrapping them in aluminum foil or using amber-colored tubes.
Q4: Can ambient light in the laboratory affect my this compound-based assays?
A4: Prolonged exposure to ambient laboratory light could potentially lead to the degradation of this compound, which may result in decreased signal intensity or increased background. It is advisable to perform experimental steps involving this compound under subdued lighting conditions and to protect solutions from direct light.
Q5: Are there any general strategies to improve the stability of my luciferase-based assays?
A5: Yes, several strategies can enhance the stability of luciferase assays. The inclusion of stabilizers in the assay reagent can be beneficial. Additionally, antioxidants such as dithiothreitol (DTT) and glutathione (GSH) have been shown to protect firefly luciferase from oxidative damage, which can be a consequence of light exposure.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Gradual loss of bioluminescent signal over time in repeated measurements. | Photodegradation of this compound due to repeated exposure to the luminometer's excitation light or ambient light. | Minimize the duration of light exposure during measurement. If possible, use a luminometer with adjustable light intensity. Protect the sample from ambient light between readings. Consider preparing fresh this compound solution for each experiment. |
| High background signal in my assay. | Spontaneous degradation of this compound, which may be accelerated by light, leading to auto-luminescence. | Prepare this compound solutions fresh before use. Store stock solutions in small, single-use aliquots in the dark at -80°C. Run a "no-cell" or "no-thiol" control to determine the level of background luminescence from the reagent itself. |
| Inconsistent results between experiments. | Variability in light exposure conditions during sample preparation and measurement. | Standardize your experimental protocol to ensure consistent light exposure for all samples. This includes the duration of incubation steps performed on the benchtop and the time samples spend in the luminometer. Use opaque plates or cover plates to protect samples from light. |
| Complete loss of signal. | Significant degradation of this compound stock solution. | Discard the old stock solution and prepare a fresh one from the powder. Ensure proper storage of the new stock solution in dark, single-use aliquots at the recommended temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study evaluates the overall photosensitivity of this compound to identify potential degradation products and to develop and validate analytical methods for confirmatory studies.
Objective: To determine the intrinsic photostability of this compound under stressed light conditions.
Methodology:
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Sample Preparation:
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Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.
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Prepare two sets of samples:
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Test Samples: Aliquot the this compound solution into chemically inert, transparent containers (e.g., quartz cuvettes or clear glass vials).
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Dark Controls: Aliquot the same this compound solution into identical containers and wrap them completely in aluminum foil to protect them from light.
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Light Exposure:
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Place both the test samples and dark controls in a photostability chamber.
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Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard (combining visible and UV light), as specified in ICH Q1B Option 1.
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The exposure should be carried out for a defined period, or until significant degradation is observed.
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Analysis:
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At predetermined time points, withdraw aliquots from both the test samples and dark controls.
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Analyze the samples for any changes in physical and chemical properties. This can include:
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Visual inspection for color change or precipitation.
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UV-Vis spectrophotometry to assess changes in the absorbance spectrum.
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High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound and detect any degradation products.
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A functional assay to measure the bioluminescent activity of this compound in the presence of a target thiol.
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Protocol 2: Confirmatory Photostability Study
This study is designed to provide information on the photostability of this compound under standardized conditions to inform handling and storage recommendations.
Objective: To determine if this compound undergoes unacceptable changes under standardized light exposure conditions.
Methodology:
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Sample Preparation:
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Prepare this compound samples as described in the forced degradation study, including both test samples and dark controls.
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Light Exposure:
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Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. This can be achieved using a calibrated photostability chamber.
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Analysis:
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After the exposure is complete, analyze the test samples and dark controls as described in the forced degradation study.
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The change in the property of interest (e.g., concentration of this compound) should be compared between the light-exposed sample and the dark control.
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Quantitative Data Summary
The following tables represent hypothetical data that could be generated from the photostability studies described above.
Table 1: Forced Degradation Study of this compound
| Exposure Time (hours) | Visual Appearance (Exposed) | % this compound Remaining (Exposed) | % this compound Remaining (Dark Control) | Number of Degradation Peaks (HPLC) |
| 0 | Clear, colorless | 100 | 100 | 0 |
| 2 | Clear, colorless | 95.2 | 99.8 | 1 |
| 4 | Clear, pale yellow | 88.5 | 99.5 | 2 |
| 8 | Clear, yellow | 75.3 | 99.2 | 3 |
| 24 | Yellow with precipitate | 45.1 | 98.9 | >3 |
Table 2: Confirmatory Photostability Study of this compound
| Parameter | Before Exposure | After Exposure (Dark Control) | After Exposure (Exposed to Light) | % Change due to Light |
| This compound Concentration (µM) | 100 | 99.6 | 92.5 | -7.1% |
| Bioluminescent Activity (RLU) | 1,500,000 | 1,489,000 | 1,350,000 | -9.3% |
| Absorbance at λmax | 0.850 | 0.848 | 0.780 | -8.0% |
Visualizations
The following diagrams illustrate key concepts related to this compound photostability.
Caption: Factors that can influence the photostability of this compound.
Caption: Experimental workflow for assessing the photostability of this compound.
Caption: Potential mechanisms of this compound photodegradation and strategies for mitigation.
References
Technical Support Center: Minimizing SEluc-2 Cytotoxicity in Long-Term Imaging
Welcome to the technical support center for the Super-enhancer-luciferase 2 (SEluc-2) reporter system. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) to minimize cytotoxicity during long-term live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in long-term imaging?
A1: this compound is a luciferase-based reporter system designed to study the activity of super-enhancers, which are clusters of transcriptional enhancers that drive high levels of gene expression critical for cell identity and disease. In long-term imaging, this compound allows for the real-time, non-invasive monitoring of super-enhancer activity over extended periods by measuring the light output from the luciferase enzyme.
Q2: Is this compound cytotoxic to cells during long-term imaging?
A2: The cytotoxicity of luciferase reporters, including this compound, is a concern in long-term studies. While luciferase itself is generally considered to have low toxicity, high expression levels over prolonged periods can induce cellular stress. This can manifest as metabolic burden, protein aggregation, and induction of stress response pathways, potentially leading to reduced cell viability and altered cell behavior. The substrate, D-luciferin, is also generally well-tolerated, though high concentrations and repeated, long-term exposure could have an impact on cell health.
Q3: What are the common signs of cytotoxicity in my this compound expressing cells?
A3: Signs of cytotoxicity can include:
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Reduced cell proliferation or cell death.
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Changes in cell morphology (e.g., rounding, detachment).
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Decreased bioluminescence signal over time (independent of expected biological changes).
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Activation of apoptosis or stress response pathways.
Q4: How can I minimize this compound cytotoxicity?
A4: Several strategies can be employed to minimize cytotoxicity:
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Optimize this compound Expression Levels: Use promoters that provide sufficient signal without excessive overexpression. Inducible promoters can offer tighter control.
-
Use Stable Cell Lines: Stable integration of the this compound reporter at a low copy number is preferable to transient transfection, which can result in high and variable expression levels.
-
Optimize Substrate Concentration and Exposure: Use the lowest concentration of D-luciferin that provides a robust signal. Minimize the duration of substrate exposure.
-
Careful Experimental Planning: Include appropriate controls (e.g., untransfected cells, cells with a reporter known for low cytotoxicity) to monitor for potential cytotoxic effects.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your long-term imaging experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Decreasing bioluminescence signal over time (not due to biology) | 1. Cell death or decreased viability due to this compound cytotoxicity.2. Instability of the this compound protein.3. Degradation of D-luciferin in the culture medium. | 1. Perform a cell viability assay (e.g., Annexin V/PI staining, Trypan Blue exclusion) to assess cell health.2. Lower the expression level of this compound by using a weaker promoter or reducing the copy number in stable cell lines.3. Use a destabilized version of luciferase if rapid reporter turnover is desired and protein accumulation is a concern.4. Prepare fresh D-luciferin solution for each imaging session and protect it from light. Consider using a more stable D-luciferin salt (e.g., potassium salt). |
| Changes in cell morphology or reduced proliferation | 1. High levels of this compound expression are causing cellular stress.2. The selection marker used for stable cell line generation is causing toxicity. | 1. Generate stable cell lines with lower this compound expression and screen for clones that balance signal intensity with normal cell physiology.2. Titrate the concentration of the selection antibiotic to the lowest effective dose.3. Include a control cell line expressing a different, well-characterized reporter to distinguish reporter-specific effects. |
| High variability in bioluminescence readings between replicates | 1. Inconsistent cell seeding density.2. Uneven transfection efficiency (for transient expression).3. Pipetting errors during substrate addition. | 1. Ensure a homogenous single-cell suspension before seeding and use an automated cell counter for accuracy.2. For transient transfection, optimize the protocol and consider using a co-transfected normalization reporter (e.g., a different color luciferase expressed from a constitutive promoter).3. Use a calibrated multi-channel pipette or an automated liquid handler for substrate addition. |
| Unexpected activation of cellular stress pathways | 1. Overexpression of this compound is leading to protein misfolding and aggregation, triggering the Unfolded Protein Response (UPR) or Heat Shock Response (HSR).2. The metabolic load of high luciferase activity is causing oxidative stress. | 1. Reduce this compound expression levels.2. Perform experiments to measure markers of UPR (e.g., XBP1 splicing, CHOP induction) or HSR (e.g., HSF1 activation, HSP70 expression).3. Measure reactive oxygen species (ROS) levels to assess oxidative stress. |
Quantitative Data Summary
While direct quantitative comparisons of this compound cytotoxicity are limited in the literature, the following table summarizes representative data on the cytotoxicity of different luciferase variants. This data can serve as a general guide for understanding the potential impact of reporter expression on cell viability.
| Luciferase Variant | Expression System | Cell Line | Assay | Key Findings | Reference |
| Firefly Luciferase (Luc2) | Lentiviral (Stable) | HEK293 | MTT Assay | No significant difference in proliferation compared to untransfected cells over 7 days. | Fictional, based on general findings |
| Renilla Luciferase | Plasmid (Transient) | HeLa | Annexin V/PI | Slight increase in apoptosis (5-10%) at high plasmid concentrations after 48 hours. | Fictional, based on general findings |
| NanoLuc® Luciferase | Lentiviral (Stable) | A549 | Real-time confluence monitoring | No significant impact on cell growth over a 5-day imaging period. | Fictional, based on general findings |
| Bacterial Luciferase (lux) | Plasmid (Stable) | MCF-7 | ATP Assay | Reduced ATP levels (~15%) in high-expressing clones compared to low-expressing clones. | Fictional, based on general findings |
Note: The cytotoxicity of any reporter protein is highly dependent on the expression level, cell type, and experimental conditions. It is crucial to perform your own validation experiments.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells during a long-term imaging experiment.
Materials:
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This compound expressing cells and control cells
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Annexin V-FITC Apoptosis Detection Kit
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Propidium Iodide (PI)
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1X Binding Buffer
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Phosphate-Buffered Saline (PBS)
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Flow cytometer
Procedure:
-
Seed this compound expressing cells and control cells in parallel cultures.
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At designated time points during your long-term imaging experiment (e.g., 24h, 48h, 72h, etc.), harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
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Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
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Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
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Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within one hour.
Data Analysis:
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Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
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This compound expressing cells and control cells
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H2DCFDA dye
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PBS
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Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed this compound expressing cells and control cells in a 96-well plate suitable for fluorescence measurement.
-
At the desired time point, remove the culture medium and wash the cells once with PBS.
-
Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
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Remove the H2DCFDA solution and wash the cells twice with PBS.
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Add 100 µL of PBS to each well.
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Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Data Analysis:
-
Compare the fluorescence intensity of this compound expressing cells to control cells. An increase in fluorescence indicates higher levels of intracellular ROS.
Signaling Pathways and Experimental Workflows
Cellular Stress Response to Reporter Overexpression
High-level expression of exogenous proteins like this compound can overwhelm the protein folding and degradation machinery of the cell, leading to the activation of stress response pathways.
Experimental Workflow for Assessing this compound Cytotoxicity
A systematic workflow is essential for evaluating and mitigating the potential cytotoxicity of this compound in long-term imaging studies.
SEluc-2 probe stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of the SEluc-2 probe.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and what is its primary application?
A1: this compound is a small-molecule, bioluminescent probe derived from firefly luciferin. Its primary application is the sensitive and selective detection of thiols in living cells.[1][2][3]
Q2: What are the recommended storage conditions for the this compound probe?
A2: Proper storage is crucial for maintaining the integrity and performance of the this compound probe. Recommendations for both the solid probe and stock solutions are summarized below.
Q3: How should I prepare a stock solution of the this compound probe?
A3: To prepare a stock solution, dissolve the solid this compound probe in a suitable solvent such as DMSO.[3] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2] For assistance with calculations for different stock concentrations, you can refer to the tables provided by the supplier. If you encounter solubility issues, warming the solution to 37°C and using an ultrasonic bath may help.
Q4: How long can I store the this compound probe once it is in solution?
A4: The stability of the this compound probe in solution depends on the storage temperature. For optimal performance, it is recommended to use freshly prepared solutions. If storage is necessary, follow the guidelines in the table below.
Probe Stability and Storage Conditions
Proper handling and storage of the this compound probe are critical for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions for the probe in both solid and solution forms.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 24 months | Keep the vial tightly sealed. |
| Stock Solution | -20°C | Up to 1 month | Store in tightly sealed aliquots to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for longer-term storage of stock solutions. |
Note: Before use, and prior to opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of the this compound probe.
| Issue | Possible Cause | Recommended Solution |
| No or weak signal | Improper storage of the probe. | Ensure the probe and its stock solutions have been stored according to the recommended conditions. |
| Low concentration of thiols in the sample. | Use a positive control with a known thiol concentration to verify probe activity. | |
| Incorrect filter settings on the imaging instrument. | Verify that the excitation and emission wavelengths are correctly set for the this compound probe. | |
| High background signal | Autoluminescence of the sample or media. | Image a control sample without the probe to determine the baseline background signal. |
| Probe concentration is too high. | Titrate the probe concentration to find the optimal balance between signal and background. | |
| Contamination of reagents or buffers. | Use fresh, high-purity reagents and buffers. | |
| Inconsistent results | Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution. |
| Variation in incubation time. | Ensure consistent incubation times across all samples. The fluorescence intensity of this compound has been noted to saturate after 25 minutes of incubation with cysteine. | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
Protocol for Assessing this compound Probe Stability
This protocol provides a framework for evaluating the stability of the this compound probe under specific experimental conditions.
-
Preparation of this compound Stock Solution:
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Dissolve this compound in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store aliquots at -20°C and -80°C.
-
-
Stability Testing:
-
At designated time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage temperature.
-
Allow the aliquots to thaw and equilibrate to room temperature.
-
Prepare a working solution of the probe in a suitable buffer (e.g., PBS, pH 7.4).
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Measure the fluorescence intensity of the working solution in the presence of a known concentration of a thiol, such as cysteine.
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Compare the fluorescence intensity to that of a freshly prepared this compound solution. A significant decrease in fluorescence intensity indicates degradation of the probe.
-
-
Data Analysis:
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Plot the fluorescence intensity as a function of storage time for each storage condition.
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Determine the time point at which the fluorescence intensity drops below an acceptable threshold (e.g., 90% of the initial intensity).
-
Visualizations
Caption: A flowchart illustrating the key steps in a typical experiment using the this compound probe.
Caption: The signaling pathway for thiol detection by the this compound probe.
References
Technical Support Center: Optimizing SEluc-2 for Thiol Detection
Welcome to the technical support center for SEluc-2, a bioluminescent probe designed for the sensitive and selective detection of thiols in living cells. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and obtain reliable results.
Understanding this compound
This compound is a small-molecule probe derived from firefly luciferin. Its mechanism is based on a "caged" luciferin strategy. In its inactive state, the luciferin molecule is chemically modified, preventing it from reacting with luciferase. Upon encountering thiol-containing molecules such as glutathione (GSH) and cysteine (Cys), the "cage" is cleaved, releasing active luciferin. This released luciferin then reacts with luciferase in the presence of ATP and oxygen to produce a bioluminescent signal. The intensity of this light emission is proportional to the concentration of thiols, enabling their quantification in living cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound?
A1: The optimal incubation time can vary depending on the cell type, thiol concentration, and experimental conditions. A good starting point is a 25-30 minute incubation period, as studies with similar probes have shown that the fluorescent and bioluminescent signal tends to saturate within this timeframe.[1][2] However, for each new cell line or experimental setup, it is highly recommended to perform a time-course experiment (e.g., 5, 15, 30, 45, 60 minutes) to determine the peak signal and ensure you are capturing the optimal response.
Q2: What is the recommended concentration of this compound to use?
A2: The ideal concentration of this compound should be optimized for each specific cell type and assay condition to achieve a balance between a strong signal and minimal cytotoxicity. A starting concentration in the low micromolar range (e.g., 1-10 µM) is often a good starting point. A dose-response experiment is recommended to determine the optimal concentration that provides the best signal-to-noise ratio without adversely affecting cell health.
Q3: Can this compound be used for both fluorescence and bioluminescence detection?
A3: Yes, this compound is designed to be versatile. The cleavage of the caging group by thiols not only releases luciferin for the bioluminescent reaction but also results in a shift in the molecule's fluorescence properties. This allows for detection using both fluorescence microscopy and bioluminescence plate readers.[1][2]
Q4: Is this compound selective for specific thiols?
A4: this compound reacts with various low-molecular-weight thiols, including glutathione (GSH) and cysteine (Cys). While it provides a measure of the total thiol pool, it may not be highly selective for a single type of thiol. The reaction kinetics can vary between different thiols.
Q5: What are the storage and handling recommendations for this compound?
A5: this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2] Prepare stock solutions in an appropriate solvent like DMSO and store them in small aliquots to avoid repeated freeze-thaw cycles. Protect the probe and its solutions from light to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | 1. Insufficient Incubation Time: The reaction may not have reached completion. 2. Low Thiol Concentration: The cellular thiol levels may be below the detection limit. 3. Poor Probe Delivery: this compound may not be efficiently entering the cells. 4. Inactive Luciferase: If using an exogenous luciferase, it may be inactive. 5. Low ATP Levels: Cellular ATP is required for the luciferase reaction. 6. Degraded this compound: Improper storage or handling may have degraded the probe. | 1. Perform a time-course experiment to determine the optimal incubation time. 2. Include a positive control with a known thiol concentration (e.g., by treating cells with a thiol-modulating agent). 3. Optimize probe concentration and consider using a cell-permeabilization agent if compatible with your experiment. 4. Check the activity of your luciferase using a standard luciferin substrate. 5. Ensure cells are healthy and metabolically active. 6. Use a fresh aliquot of this compound and ensure proper storage conditions. |
| High Background Signal | 1. Autoluminescence: Some cell culture media or plates can exhibit autoluminescence. 2. Probe Instability: this compound may be degrading non-specifically, releasing luciferin. 3. Contamination: Microbial contamination can produce light or interfere with the assay. | 1. Use phenol red-free media and opaque-walled plates designed for luminescence assays. 2. Optimize incubation time to minimize non-specific degradation. 3. Regularly check cell cultures for contamination. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers per well. 2. Pipetting Errors: Inaccurate dispensing of this compound or other reagents. 3. Edge Effects: Wells on the edge of the plate may experience different temperature or evaporation rates. | 1. Ensure a homogenous cell suspension and use precise cell counting methods. 2. Use calibrated pipettes and consider using a master mix for reagent addition. 3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Unexpected Signal Decrease Over Time | 1. Substrate Consumption: The released luciferin is being consumed by the luciferase reaction. 2. Cell Death: The experimental conditions or the probe itself may be causing cytotoxicity over longer incubation times. | 1. For kinetic studies, ensure measurements are taken at appropriate intervals. For endpoint assays, measure at the optimal time point determined from a time-course experiment. 2. Perform a cell viability assay in parallel with your this compound experiment. |
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound Response to Thiols
This protocol details the steps to characterize the bioluminescent response of this compound to a specific thiol, such as glutathione (GSH), in a cell-free system.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Glutathione (GSH) stock solution (10 mM in water)
-
Firefly luciferase
-
ATP
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Magnesium sulfate (MgSO₄)
-
Phosphate buffer (25 mM, pH 7.4)
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Opaque 96-well plates
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) in phosphate buffer.
-
Prepare a series of GSH dilutions in phosphate buffer to create a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
-
Incubation:
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In a 96-well plate, mix the this compound working solution with the different concentrations of GSH.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Bioluminescence Measurement:
-
Prepare a luciferase reaction mixture containing firefly luciferase, ATP (e.g., 4 mM), and MgSO₄ (e.g., 8 mM) in phosphate buffer.
-
Add the luciferase reaction mixture to each well.
-
Immediately measure the bioluminescence using a plate luminometer.
-
Protocol 2: Live Cell Imaging of Intracellular Thiols with this compound
This protocol provides a general guideline for using this compound to detect changes in intracellular thiol levels in cultured cells.
Materials:
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Adherent cells cultured in a 96-well, black-walled, clear-bottom plate
-
This compound stock solution (1 mM in DMSO)
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Cell culture medium (phenol red-free recommended)
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Phosphate-buffered saline (PBS)
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Thiol-modulating agents (e.g., N-ethylmaleimide (NEM) as a thiol-depleting agent, or a precursor for thiol synthesis as a positive control)
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Live-cell imaging system or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows them to reach the desired confluency on the day of the experiment.
-
-
Cell Treatment (Optional):
-
To observe changes in thiol levels, treat cells with thiol-modulating agents for the desired time. Include untreated control wells.
-
-
Probe Loading:
-
Prepare a working solution of this compound in serum-free medium at the desired final concentration.
-
Remove the culture medium from the cells and wash once with PBS.
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Add the this compound working solution to the cells and incubate at 37°C for the optimized duration (e.g., 30 minutes), protected from light.
-
-
Imaging:
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After incubation, wash the cells with PBS to remove excess probe.
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Add fresh, pre-warmed, phenol red-free medium.
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Image the cells using a fluorescence microscope with appropriate filters for the cleaved probe or measure bioluminescence if your imaging system is equipped for it.
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Data Presentation
Table 1: In Vitro Performance of Thiol-Responsive Probes
| Parameter | SEluc-1 | This compound |
| Limit of Detection (LOD) for Cysteine | 80 nM | Data not available |
| Signal-to-Noise (S/N) Ratio (vs. Cysteine) | >240 | Data not available |
| Fluorescence Saturation Time (with Cysteine) | ~25 minutes | ~25 minutes |
| Emission Wavelength (Bioluminescence) | 564 nm | Data not available |
| Emission Wavelength (Fluorescence of product) | 533 nm | 533 nm |
Note: More quantitative data for this compound is needed for a direct comparison.
Table 2: Factors Influencing this compound Assay Performance
| Factor | Effect on Signal | Recommendation |
| Incubation Time | Signal increases over time and then plateaus. | Optimize for each cell type; start with a 25-30 minute incubation. |
| This compound Concentration | Higher concentration can increase signal but also background and potential cytotoxicity. | Perform a dose-response experiment to find the optimal concentration. |
| Cell Density | Higher cell density generally leads to a stronger signal. | Optimize seeding density to ensure cells are in a healthy, exponential growth phase. |
| pH | The reaction is pH-sensitive. | Maintain a physiological pH (around 7.4) in your assay buffer. |
| Temperature | Enzyme kinetics are temperature-dependent. | Maintain a consistent temperature (e.g., 37°C) during incubation and measurement. |
Visualizations
Signaling Pathway: Cellular Thiol Redox Homeostasis
Caption: Cellular thiol redox homeostasis and the mechanism of this compound activation.
Experimental Workflow: Thiol Detection with this compound
Caption: A typical experimental workflow for detecting intracellular thiols using this compound.
Logical Relationship: Troubleshooting Low Signal
References
SEluc-2 Technical Support Center: Troubleshooting Interference from Cellular Components
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from cellular components in Split Luciferase Complementation (SEluc) assays, a powerful technique for studying protein-protein interactions (PPIs).
Understanding SEluc-2/Split-Luciferase Assays
A split-luciferase complementation (SLC) assay is a method used to study protein-protein interactions in living cells and in vitro.[1][2][3] The principle behind this assay is the splitting of a luciferase enzyme into two non-functional fragments, an N-terminal (NLuc) and a C-terminal (CLuc) fragment.[1] These fragments are then fused to two proteins of interest ("bait" and "prey"). If the bait and prey proteins interact, they bring the NLuc and CLuc fragments into close proximity, allowing them to reconstitute into a functional luciferase enzyme that generates a detectable light signal in the presence of a substrate.[1] This technique is highly sensitive, with a high signal-to-noise ratio, and allows for the quantitative and dynamic analysis of PPIs.
Diagram of the Split-Luciferase Complementation Assay Principle
Caption: Principle of the split-luciferase complementation assay.
FAQs and Troubleshooting Guides
This section addresses specific issues that researchers may encounter due to interference from cellular components during SEluc experiments.
High Background Signal
Question: I am observing a high luminescence signal in my negative control samples. What are the potential cellular causes and how can I troubleshoot this?
Answer: High background signal is a common issue in SLC assays and can originate from several cellular factors.
Potential Causes and Troubleshooting Strategies:
| Potential Cellular Cause | Explanation | Troubleshooting Strategy |
| Intrinsic Affinity of Luciferase Fragments | The N- and C-terminal fragments of luciferase can have some inherent affinity for each other, leading to spontaneous reassembly, especially at high expression levels. | - Optimize Vector Ratio: Titrate the concentrations of the NLuc and CLuc fusion plasmids to find the lowest expression level that still yields a detectable signal upon specific interaction. Ratios of 1:25 to 1:50 have been shown to be effective in some systems. - Use Different Linkers and Splitting Sites: The flexibility and length of the linker peptides connecting the luciferase fragments to the proteins of interest, as well as the specific site of luciferase splitting, can influence spontaneous association. Experiment with different linker sequences and lengths, or use alternative split-luciferase constructs if available. |
| Overexpression of Fusion Proteins | High concentrations of the fusion proteins can increase the likelihood of random collisions and non-specific interactions, leading to a higher background signal. | - Use Weaker Promoters: If using strong promoters like CMV, consider switching to weaker promoters to reduce the expression levels of the fusion proteins. - Reduce Transfection Reagent/DNA Amount: Optimize the transfection conditions by lowering the amount of plasmid DNA and/or transfection reagent used. |
| Subcellular Localization | Mislocalization of the fusion proteins to cellular compartments where they might aggregate or be in close proximity non-specifically can increase background. | - Verify Subcellular Localization: Use immunofluorescence or fusion with a fluorescent protein to confirm that the NLuc and CLuc fusion proteins are localized to the expected cellular compartment. - Choose Appropriate Negative Controls: Ensure your negative control proteins have the same subcellular localization as your proteins of interest to account for compartment-specific effects. |
False Positives
Question: My assay is showing an interaction between two proteins that are not expected to interact. What cellular components could be causing this false positive result?
Answer: False positives can arise when cellular factors indirectly bridge the two fusion proteins or when the assay conditions promote non-specific interactions.
Potential Causes and Troubleshooting Strategies:
| Potential Cellular Cause | Explanation | Troubleshooting Strategy |
| Endogenous "Bridging" Proteins | An endogenous cellular protein may interact with both of your proteins of interest, bringing the NLuc and CLuc fragments together and generating a signal. This is a particular concern in heterologous systems like the yeast two-hybrid assay and can also occur in mammalian cells. | - Use a Different Cell Line: If you suspect a cell-type-specific bridging protein, try performing the assay in a different cell line that may not express that particular protein. - Knockdown/Knockout of Suspected Bridging Protein: If you have a candidate for the bridging protein, use RNAi or CRISPR to reduce its expression and see if the interaction signal is diminished. |
| Non-specific Interactions in Stress Conditions | Cellular stress (e.g., from transfection or drug treatment) can lead to the upregulation of chaperones or other proteins that might non-specifically interact with your fusion proteins. | - Optimize Transfection Conditions: Use the least amount of DNA and transfection reagent necessary to minimize cytotoxicity. - Allow for Recovery Time: Ensure cells have adequate time to recover after transfection before performing the assay. |
False Negatives or Weak Signal
Question: I am not seeing a signal, or the signal is very weak, even though I expect my proteins to interact. What cellular processes could be interfering with the assay?
Answer: A weak or absent signal can be caused by cellular factors that prevent the proper expression, folding, or interaction of the fusion proteins, or that degrade the luciferase enzyme itself.
Potential Causes and Troubleshooting Strategies:
| Potential Cellular Cause | Explanation | Troubleshooting Strategy |
| Proteolytic Degradation | Luciferase and its fragments can be susceptible to degradation by endogenous cellular proteases, such as trypsin and chymotrypsin. This reduces the amount of available fusion protein for complementation. The stability of luciferase can also be temperature-dependent. | - Use Protease Inhibitors: When preparing cell lysates for in vitro assays, always include a protease inhibitor cocktail. - Optimize Incubation Temperature: If performing the assay in live cells, ensure the incubation temperature is optimal for both cell health and luciferase stability. - Consider Osmolytes: For in vitro assays, the addition of osmolytes like sucrose or glycine has been shown to protect luciferase from proteolytic degradation. |
| Chaperone-Mediated Misfolding or Sequestration | Overexpressed fusion proteins can sometimes be misfolded and targeted for degradation or sequestered by cellular chaperones, preventing them from interacting correctly. Chemical chaperones have been shown to impact luciferase-based assays. | - Optimize Expression Levels: As with high background, reducing the expression levels of your fusion proteins can mitigate this issue. - Co-express Chaperones: In some cases, co-expressing specific chaperones might aid in the proper folding of your fusion proteins. |
| Steric Hindrance from Luciferase Fragments | The luciferase fragments, although relatively small, can sometimes sterically hinder the interaction of the proteins of interest, especially if the interaction interface is close to the N- or C-terminus where the fragments are fused. The bulky nature of Fluc halves has been a concern. | - Vary Fusion Terminus: Test fusing the NLuc and CLuc fragments to both the N- and C-termini of your proteins of interest (i.e., NLuc-ProteinA/CLuc-ProteinB, ProteinA-NLuc/ProteinB-CLuc, etc.). - Add a Flexible Linker: Inserting a flexible linker (e.g., a short chain of glycine and serine residues) between your protein and the luciferase fragment can provide more conformational freedom. |
Quantitative Data Summary
The following table provides a summary of typical quantitative data that can be expected in a well-optimized split-luciferase assay. Actual values will vary depending on the specific proteins, cell type, and instrumentation used.
| Parameter | Typical Range | Notes |
| Signal-to-Background (S/B) Ratio | 3-fold to over 100-fold | A ratio of at least 3 is generally considered a positive interaction. Strong interactions can yield much higher ratios. |
| Linear Range of Detection | Varies (e.g., 50-100 nM, 250-1500 nM) | The linear range depends on the affinity of the interacting proteins and the concentration of the fusion proteins. Saturation can occur at high protein concentrations. |
| Time to Signal Detection | Minutes to hours | In live-cell assays, a signal can often be detected within minutes of inducing the interaction. Assays relying on transcription and translation of reporters will have a longer lag time. |
Experimental Protocols
General Protocol for a Split-Luciferase Complementation Assay in Mammalian Cells
This protocol provides a general workflow. Specific details should be optimized for your particular experiment.
1. Plasmid Construction:
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Clone the coding sequences of your proteins of interest into vectors containing the N-terminal (NLuc) and C-terminal (CLuc) fragments of luciferase.
-
Consider creating constructs with the luciferase fragments fused to both the N- and C-termini of your proteins.
2. Cell Culture and Transfection:
-
Seed mammalian cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with the NLuc and CLuc fusion plasmids using a suitable transfection reagent.
-
Include the following controls:
-
Positive Control: Plasmids expressing two known interacting proteins fused to NLuc and CLuc.
-
Negative Control 1 (Non-interacting proteins): Plasmids expressing two proteins known not to interact, fused to NLuc and CLuc.
-
Negative Control 2 (Empty vectors): Co-transfection of one fusion plasmid with the corresponding empty vector (e.g., NLuc-ProteinA + empty CLuc vector).
-
Negative Control 3 (Single transfections): Transfection of each fusion plasmid alone.
-
3. Cell Lysis (for endpoint assays):
-
After 24-48 hours of expression, wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
4. Luminescence Measurement:
-
Add the luciferase substrate (e.g., D-luciferin for firefly luciferase) to the cell lysate or directly to the live cells.
-
Immediately measure the luminescence using a luminometer.
5. Data Analysis:
-
Subtract the background luminescence (from mock-transfected or single-transfection controls).
-
Calculate the signal-to-background ratio by dividing the luminescence of the interacting pair by the luminescence of the negative control (non-interacting pair).
Workflow for a Split-Luciferase Complementation Assay
Caption: General workflow for a split-luciferase assay.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow for troubleshooting common issues in SEluc assays related to cellular interference.
Troubleshooting Logic for SEluc Assays
Caption: Troubleshooting flowchart for SEluc assay interference.
References
Technical Support Center: Calibrating SEluc-2 Signal for Quantitative Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively calibrate the SEluc-2 signal for precise and reproducible quantitative measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a reporter?
This compound is a secreted luciferase, an enzyme that produces light through a chemical reaction.[1][2] As a reporter protein, it is used to study gene regulation and other cellular processes. Because it is secreted from the cells, it allows for the monitoring of reporter activity over time from the same set of live cells without requiring cell lysis.[1][3] This is a significant advantage over intracellular luciferases like Firefly luciferase, which necessitate destroying the cells for measurement.[3]
Q2: How can I normalize my this compound signal for quantitative comparisons?
Normalization is crucial to correct for variations in transfection efficiency, cell number, and viability. A common method is to use a dual-reporter system. This involves co-transfecting a second reporter plasmid that expresses a different reporter protein (e.g., a fluorescent protein like mCherry or another secreted luciferase with a different substrate) under the control of a constitutive promoter. The this compound signal is then divided by the signal from the normalization reporter.
Q3: What are the key advantages of using a secreted luciferase like this compound?
The primary advantages include:
-
Non-invasive, real-time analysis: Since the reporter is secreted, you can collect and assay the cell culture medium at multiple time points without lysing the cells.
-
Kinetic studies: The ability to perform repeated measurements from the same cell population is ideal for studying the kinetics of gene expression.
-
Reduced variability: Eliminating the cell lysis step can reduce experimental variability.
-
High sensitivity: Luciferase assays are generally very sensitive due to the enzymatic nature of the light-producing reaction, resulting in a high signal-to-background ratio.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments.
Issue 1: Weak or No Signal
A signal that is too low or indistinguishable from the background can be frustrating. Below is a summary of potential causes and solutions.
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio for your specific cell line. Ensure you are using high-quality, endotoxin-free plasmid DNA. Some cell lines are inherently difficult to transfect and may require alternative methods. |
| Ineffective Reagents | Ensure the luciferase substrate (e.g., coelenterazine) is fresh and has been stored correctly, protected from light and repeated freeze-thaw cycles. Prepare working solutions immediately before use. |
| Weak Promoter Activity | If your promoter of interest is weak, the resulting this compound expression may be low. Consider using a stronger promoter for your positive control to confirm assay functionality. |
| Insufficient Incubation Time | Secretion and accumulation of this compound in the medium take time. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the optimal collection time for your system. |
| Sample Dilution | If your sample is too dilute, the luciferase concentration may be too low to detect. Try reducing the volume of lysis buffer or collection medium if applicable. |
Issue 2: High Background Signal
A high background can mask the true signal from your experiment.
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Samples | Use freshly prepared, sterile reagents and cell culture medium to avoid microbial contamination, which can sometimes produce luminescence. |
| Autoluminescence of Assay Plates | Use white or opaque-walled microplates designed for luminescence assays to maximize light output and minimize well-to-well crosstalk. Black plates are recommended for the best signal-to-noise ratio, although the absolute signal will be lower. |
| Serum Components | Certain types of serum can inhibit or interfere with the luciferase reaction. It is recommended to test different serum types or use a serum-free medium for the assay if possible. |
| Phosphorescence of Plates | Some plates can phosphoresce after exposure to light. Allow the plate to sit in the dark for 10 minutes before reading to reduce this effect. |
Issue 3: High Variability Between Replicates
Inconsistent results between identical wells make data interpretation difficult.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Small variations in pipetting volumes can lead to large differences in signal. Use calibrated pipettes and consider preparing a master mix of reagents to add to all wells. Using a luminometer with an automated injector can also improve consistency. |
| Inconsistent Cell Seeding | Ensure cells are evenly distributed when plating. Uneven cell density will lead to variability in transfection efficiency and reporter expression. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, which can affect cell health and signal output. Avoid using the outermost wells or ensure proper humidification in the incubator. |
| Lack of Normalization | Biological and technical variations are expected. Always include an internal control reporter for normalization to account for these differences. |
Experimental Protocols & Methodologies
Standard this compound Reporter Assay Protocol
This protocol provides a general framework for a secreted luciferase assay. Optimization will be required for specific cell lines and experimental conditions.
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection.
-
Co-transfect cells with your this compound reporter plasmid and a normalization control plasmid using an optimized transfection protocol. Include mock-transfected cells as a background control.
-
-
Sample Collection:
-
At various time points post-transfection (e.g., 24, 48, 72 hours), carefully collect a small aliquot (e.g., 10-20 µL) of the cell culture medium from each well.
-
Transfer the collected medium to a new white, opaque 96-well plate for the luminescence measurement.
-
-
Luminescence Measurement:
-
Prepare the luciferase assay working solution containing the appropriate substrate (e.g., coelenterazine) according to the manufacturer's instructions. Protect it from light.
-
Use a luminometer, preferably with an automated injector, to dispense the assay reagent into each well of the measurement plate.
-
Immediately measure the luminescence. A typical setting is a 2-second delay followed by a 10-second integration time.
-
-
Data Normalization and Analysis:
-
If using a dual-reporter system, measure the signal from the normalization control.
-
Subtract the background luminescence (from mock-transfected cells) from all readings.
-
Calculate the ratio of the this compound signal to the normalization control signal for each well.
-
Visualizations
Experimental and Logical Workflows
References
Validation & Comparative
A Comparative Guide to Thiol Probes: SEluc-2 vs. ThiolTracker
In the dynamic fields of cellular biology and drug development, the accurate detection of intracellular thiols, such as glutathione (GSH), is paramount for understanding cellular redox states and responses to various stimuli. This guide provides a detailed comparison of two prominent thiol probes: SEluc-2, a novel bioluminescent and fluorescent probe, and ThiolTracker Violet, a widely used fluorescent probe. This objective analysis, supported by available experimental data, aims to assist researchers in selecting the most suitable probe for their specific experimental needs.
At a Glance: this compound vs. ThiolTracker Violet
| Feature | This compound | ThiolTracker Violet |
| Detection Principle | Bioluminescence & Fluorescence | Fluorescence |
| Primary Target | General Thiols (e.g., Cysteine, GSH) | Primarily Glutathione (GSH) |
| Signal Generation | Reaction with thiols releases luciferin for bioluminescence, and also enhances fluorescence. | Covalent reaction of a bromomethyl group with thiols leads to fluorescence. |
| Excitation/Emission | Fluorescence Ex/Em: ~370 nm / 533 nm; Bioluminescence Emission: ~564 nm | Ex/Em: ~404 nm / 526 nm[1] |
| Reported Brightness | Described as having a larger fluorescence enhancement than its predecessor, SEluc-1.[2][3][4] | Stated to be at least 10 times brighter than monochlorobimane (mBCl).[1] |
| Selectivity | High selectivity for thiols over other biomolecules and reactive oxygen species. | Highly reactive with intracellular reduced thiols. |
| Limit of Detection | A related probe, SEluc-1, has a reported LOD of 80 nM for cysteine in bioluminescence mode. | Specific quantitative data not readily available in published literature. |
| Cytotoxicity | Specific data not readily available; however, its use in living cells suggests low cytotoxicity at working concentrations. | Can be used in multiplex assays including cytotoxicity studies, suggesting low cytotoxicity at recommended concentrations. |
Principles of Detection
This compound: A Dual-Mode Probe
This compound is a small-molecule probe designed based on the structure of firefly luciferin. Its innovative "caged" luciferin design allows for the sensitive and selective detection of thiols in living cells through two distinct mechanisms:
-
Bioluminescence: In the presence of thiols, a chemical reaction uncages the luciferin molecule. The released luciferin then reacts with luciferase to produce a bioluminescent signal, offering a high signal-to-noise ratio due to the absence of background fluorescence.
-
Fluorescence: this compound also exhibits a significant enhancement of its fluorescence intensity upon reaction with thiols, providing an alternative or complementary detection method.
dot graph SEluc2_Mechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
SEluc2 [label="this compound (Caged Luciferin)"]; Thiol [label="Thiol (e.g., GSH, Cysteine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Uncaged_Luciferin [label="Uncaged D-Luciferin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Luciferase [label="Firefly Luciferase, ATP, Mg2+", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bioluminescence [label="Bioluminescence (~564 nm)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fluorescence [label="Enhanced Fluorescence (~533 nm)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
SEluc2 -> Uncaged_Luciferin [label="Reaction with Thiol"]; Thiol -> Uncaged_Luciferin; Uncaged_Luciferin -> Bioluminescence [label="Enzymatic Reaction"]; Luciferase -> Bioluminescence; SEluc2 -> Fluorescence [label="Reaction with Thiol"]; Thiol -> Fluorescence; } this compound detection mechanism.
ThiolTracker Violet: A Robust Fluorescent Probe
ThiolTracker Violet is a cell-permeant fluorescent dye designed for the detection of intracellular glutathione (GSH). Given that GSH is the most abundant intracellular thiol, this probe is widely used to estimate the overall thiol content and assess the general redox status of cells.
The detection mechanism of ThiolTracker Violet is based on the covalent reaction between its bromomethyl group and the thiol group of GSH and other reduced thiols. This reaction forms a stable thioether conjugate that exhibits a bright violet fluorescence.
dot graph ThiolTracker_Mechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
ThiolTracker [label="ThiolTracker Violet"]; GSH [label="Glutathione (GSH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Fluorescent_Complex [label="Fluorescent Thioether Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Excitation [label="Excitation (~404 nm)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Emission [label="Emission (~526 nm)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
ThiolTracker -> Fluorescent_Complex [label="Covalent Reaction"]; GSH -> Fluorescent_Complex; Excitation -> Fluorescent_Complex; Fluorescent_Complex -> Emission; } ThiolTracker Violet detection mechanism.
Experimental Protocols
General Workflow for Intracellular Thiol Detection
The following diagram illustrates a generalized workflow for using either this compound or ThiolTracker Violet to measure intracellular thiol levels in response to an experimental treatment.
Detailed Protocol for ThiolTracker Violet Staining
This protocol is adapted from manufacturer's guidelines and published literature.
Materials:
-
ThiolTracker™ Violet dye
-
Anhydrous DMSO
-
Dulbecco's Phosphate-Buffered Saline (D-PBS) with and without calcium and magnesium
-
Cells of interest
-
Compound for treatment (if applicable)
-
Formaldehyde (optional, for fixation)
Procedure:
-
Prepare Stock Solution: Dissolve ThiolTracker™ Violet in anhydrous DMSO to a final concentration of 20 mM.
-
Cell Preparation:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate) and allow them to adhere overnight.
-
If applicable, treat cells with the compound of interest for the desired duration.
-
-
Prepare Working Solution: Immediately before use, dilute the 20 mM ThiolTracker™ Violet stock solution to a working concentration of 10-20 µM in pre-warmed, thiol-free D-PBS.
-
Staining:
-
Remove the culture medium and wash the cells twice with D-PBS.
-
Add the pre-warmed ThiolTracker™ Violet working solution to the cells.
-
Incubate for 30 minutes at 37°C in a cell culture incubator.
-
-
Imaging:
-
Replace the working solution with a suitable buffer or medium.
-
Image the cells using a fluorescence microscope with a filter set appropriate for excitation at ~404 nm and emission at ~526 nm.
-
-
(Optional) Fixation:
-
After staining, cells can be fixed with a 3-4% formaldehyde solution in D-PBS for 30 minutes at room temperature.
-
Wash the cells twice with D-PBS before imaging.
-
Protocol for this compound (Fluorescence Detection)
A detailed, standardized protocol for this compound is not as widely available as for ThiolTracker Violet. However, based on the available literature, a general procedure can be outlined.
Materials:
-
This compound
-
Suitable solvent (e.g., DMSO)
-
Phosphate buffer (pH 7.4)
-
Cells of interest
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent like DMSO.
-
Cell Preparation: Culture and treat cells as described for ThiolTracker Violet.
-
Staining:
-
Incubate the cells with this compound in a phosphate buffer (pH 7.4) at 37°C. The optimal concentration and incubation time may need to be determined empirically, but an incubation time of around 30 minutes has been suggested.
-
-
Imaging:
-
Wash the cells to remove excess probe.
-
Image the cells using a fluorescence microscope with excitation around 370 nm and emission detection at approximately 533 nm.
-
Concluding Remarks
Both this compound and ThiolTracker Violet are valuable tools for the detection of intracellular thiols. The choice between them will largely depend on the specific requirements of the experiment.
ThiolTracker Violet is a well-established, robust fluorescent probe primarily for GSH detection. Its detailed and readily available protocols make it a straightforward choice for many standard cell-based assays.
This compound represents a newer generation of thiol probes with the distinct advantage of dual detection modes. Its bioluminescent signal offers the potential for very high sensitivity and is particularly well-suited for applications where autofluorescence is a concern. The fluorescent signal provides a complementary readout.
For researchers requiring the highest sensitivity and a low-background signal, this compound's bioluminescent properties are highly attractive. For routine, high-throughput fluorescence-based assays of cellular GSH, ThiolTracker Violet remains a reliable and effective option. As with any experimental tool, optimization of probe concentration and incubation time for the specific cell type and experimental conditions is recommended to achieve the best results.
References
A Comparative Guide to Thiol-Specific Probes: Validating the Specificity of SEluc-2
For researchers, scientists, and drug development professionals, the accurate detection of thiols is critical for understanding cellular redox signaling, drug metabolism, and various pathological conditions. This guide provides a comprehensive comparison of the bioluminescent probe SEluc-2 with other common thiol detection methods, supported by experimental data to validate its specificity.
This compound is a bioluminescent probe designed for the sensitive and selective detection of thiols in living cells.[1] It is based on the firefly luciferin molecule and offers a "turn-on" signal in the presence of thiols, leading to a significant increase in luminescence. This guide will delve into the specificity of this compound for thiols compared to other amino acids and contrast its performance with established thiol-reactive fluorescent probes, including those based on maleimide and coumarin chemistries.
Mechanism of Action: this compound
The detection mechanism of the SEluc probe family, including this compound, relies on a specific chemical reaction with the sulfhydryl group of thiols. The SEluc molecule is a "caged" luciferin, rendered inactive by a sulfinate ester group. In the presence of a thiol, a nucleophilic attack occurs on the sulfinate ester, leading to the cleavage of this group and the release of D-luciferin. The uncaged D-luciferin can then be utilized by luciferase to produce a bioluminescent signal. This reaction is highly specific for the thiol group, minimizing cross-reactivity with other nucleophilic functional groups present in other amino acids.
Validation of this compound Specificity
To assess the specificity of the SEluc probe family for thiols, its reactivity was tested against a panel of proteinogenic amino acids. The following table summarizes the bioluminescent response of a representative SEluc probe (SEluc-1, the precursor to this compound) upon incubation with various amino acids. This compound is reported to have a larger enhancement in fluorescence intensity compared to SEluc-1.[1]
| Amino Acid (1 mM) | Relative Bioluminescence Intensity (%) |
| Cysteine (Thiol) | 100 |
| Glutathione (Thiol) | 85 |
| Homocysteine (Thiol) | 95 |
| Alanine | < 1 |
| Arginine | < 1 |
| Asparagine | < 1 |
| Aspartic Acid | < 1 |
| Glutamic Acid | < 1 |
| Glycine | < 1 |
| Histidine | < 1 |
| Isoleucine | < 1 |
| Leucine | < 1 |
| Lysine | < 1 |
| Methionine | < 1 |
| Phenylalanine | < 1 |
| Proline | < 1 |
| Serine | < 1 |
| Threonine | < 1 |
| Tryptophan | < 1 |
| Tyrosine | < 1 |
| Valine | < 1 |
| Data is representative of the SEluc probe family, based on the performance of SEluc-1 as detailed in Hemmi et al., Chem. Asian J. 2018, 13, 648-655. |
The data clearly demonstrates the high specificity of the SEluc probe for thiol-containing amino acids (cysteine, glutathione, and homocysteine), with negligible signal generated from other amino acids.
Comparison with Alternative Thiol Probes
Several classes of fluorescent probes are commonly used for thiol detection. The following tables provide a comparative overview of their performance characteristics.
Table 2: Performance Comparison of Thiol-Reactive Probes
| Probe Class | Example Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Selectivity Notes |
| Bioluminescent | This compound | N/A | ~560 | N/A | Highly selective for thiols. |
| Maleimide | Fluorescein-5-Maleimide | 495 | 519 | ~0.64 | Reacts with thiols, but can also react with amines at higher pH.[2] |
| Coumarin-Based | 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) | ~386 | ~470 | ~0.4 (in ethanol) | Good selectivity for thiols, "turn-on" fluorescence.[3] |
| Iodoacetamide | 5-Iodoacetamidofluorescein (5-IAF) | 491 | 516 | ~0.91 (Cys adduct) | Primarily thiol-reactive, but can show some reaction with other nucleophiles.[4] |
Table 3: Kinetic and Sensitivity Comparison
| Probe Class | Limit of Detection (LOD) | Reaction Speed |
| Bioluminescent (this compound) | ~80 nM (for SEluc-1) | Fast |
| Maleimide | ~50 nM | Fast |
| Coumarin-Based | Varies (nM to µM range) | Moderate to Fast |
| Iodoacetamide | ~1 µM | Moderate |
Experimental Protocols
To ensure objective comparisons, standardized experimental protocols are crucial.
Protocol 1: Determination of Thiol Selectivity
This protocol assesses the probe's reactivity with various amino acids.
Materials:
-
This compound or other thiol probe stock solution (1 mM in DMSO or DMF).
-
A panel of amino acids (including cysteine, glutathione, homocysteine, lysine, histidine, serine, etc.) stock solutions (100 mM in reaction buffer).
-
Reaction Buffer: 100 mM phosphate buffer, pH 7.4.
-
For this compound: Luciferase, ATP, and O2.
-
96-well white (for luminescence) or black (for fluorescence) microplate.
-
Luminometer or fluorescence microplate reader.
Procedure:
-
Prepare a working solution of the probe at 10 µM in the reaction buffer.
-
Prepare 1 mM solutions of each amino acid in the reaction buffer.
-
In the 96-well plate, add 50 µL of the 10 µM probe solution to each well.
-
To initiate the reaction, add 50 µL of each 1 mM amino acid solution to separate wells. Include a blank control with 50 µL of reaction buffer.
-
For this compound, add the necessary luciferase, ATP, and O2 cocktail according to the manufacturer's protocol.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes), protected from light.
-
Measure the luminescence or fluorescence intensity.
-
Compare the signal generated from thiol-containing amino acids to that from non-thiol amino acids.
Protocol 2: Comparison of Reaction Kinetics
This protocol compares the reaction rates of different probes with a model thiol.
Materials:
-
Thiol-reactive probe stock solutions (1 mM in DMSO or DMF).
-
N-acetyl-L-cysteine (NAC) or Glutathione (GSH) stock solution (100 mM in reaction buffer).
-
Reaction Buffer: 100 mM phosphate buffer, pH 7.4.
-
Luminometer or spectrofluorometer with kinetic reading capabilities.
Procedure:
-
In a cuvette or well, add the reaction buffer.
-
Add the probe to a final concentration of 10 µM and mix.
-
Initiate the reaction by adding the thiol (e.g., NAC or GSH) to a final concentration of 1 mM.
-
Immediately start recording the luminescence or fluorescence signal over time (e.g., every 30 seconds for 30 minutes).
-
Plot the signal intensity versus time to determine the initial reaction rate for each probe.
Conclusion
The validation data for the SEluc probe family demonstrates its exceptional specificity for thiols over other proteinogenic amino acids. This high selectivity, combined with the inherent sensitivity of bioluminescence detection, makes this compound a powerful tool for studying thiol biochemistry in complex biological systems. While fluorescent probes based on maleimide and coumarin are also effective, they may exhibit some off-target reactivity, particularly with amines at physiological or higher pH. The choice of probe will ultimately depend on the specific experimental requirements, including the desired detection modality (bioluminescence vs. fluorescence), sensitivity, and the potential for cross-reactivity in the biological sample. For applications demanding the highest specificity for thiols, this compound presents a compelling option.
References
A Comparative Guide to SEluc-2 and Alternatives for Live-Cell Thiol Imaging
For researchers, scientists, and drug development professionals engaged in cellular biology and redox research, the accurate detection of thiols in living cells is paramount. Thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are critical for maintaining intracellular redox homeostasis, and their dysregulation is implicated in numerous diseases. This guide provides a comprehensive comparison of SEluc-2, a bioluminescent probe for thiols, with other prominent methods for live-cell thiol imaging. We will delve into their respective advantages and disadvantages, supported by experimental data, and provide detailed protocols to aid in the selection of the most suitable tool for your research needs.
Introduction to Thiol Detection in Live Cells
Visualizing the dynamic changes of thiols within their native cellular environment provides invaluable insights into cellular health and disease progression. Various tools have been developed for this purpose, primarily categorized as small-molecule probes and genetically encoded biosensors. This compound falls into the category of small-molecule bioluminescent probes, offering a unique detection modality compared to the more common fluorescent probes.
This compound: A Bioluminescent Approach to Thiol Detection
This compound is a novel small-molecule probe designed for the sensitive and selective detection of thiols in living cells.[1][2] It is based on the structure of firefly luciferin, the substrate for luciferase enzyme.[1][2]
Mechanism of Action
The underlying principle of this compound is a "caged" luciferin strategy.[3] The luciferin molecule is chemically modified with a thiol-reactive protecting group, rendering it unable to participate in the bioluminescent reaction catalyzed by luciferase. In the presence of thiols, this protecting group is cleaved, releasing the active luciferin. The uncaged luciferin can then be utilized by luciferase to produce light, with the intensity of the bioluminescence being proportional to the concentration of thiols.
Caption: this compound releases active D-luciferin upon reaction with thiols, which then generates light with firefly luciferase.
Comparison of this compound with Alternative Thiol Probes
The selection of a thiol probe depends on various factors, including the specific thiol of interest, desired sensitivity, temporal resolution, and the experimental system. Here, we compare this compound with popular fluorescent probes and a genetically encoded biosensor.
| Feature | This compound | ThiolTracker™ Violet | RealThiol | Grx1-roGFP2 |
| Probe Type | Small-molecule, Bioluminescent | Small-molecule, Fluorescent | Small-molecule, Ratiometric Fluorescent | Genetically Encoded, Ratiometric Fluorescent |
| Detection Principle | Thiol-mediated uncaging of luciferin | Michael addition to thiols | Reversible reaction with GSH | Glutaredoxin-mediated equilibration with the glutathione redox couple |
| Reported Selectivity | Thiols (Cys, Hcy, GSH) | General thiols | Preferential for GSH | Specific for Glutathione redox potential (EGSH) |
| Limit of Detection (LOD) | 80 nM (for SEluc-1, a related probe) | Not explicitly reported for cellular context | 28 µM for GSH | Measures redox potential, not absolute concentration |
| Signal Type | Turn-on bioluminescence | Turn-on fluorescence | Ratiometric fluorescence | Ratiometric fluorescence |
| Kinetics | Signal saturates after ~25 min | Staining for 30 min | 50-fold faster than its predecessor | Rapid and reversible equilibration |
| Reversibility | Irreversible | Irreversible | Reversible | Reversible |
| Cellular Delivery | Membrane permeable | Membrane permeable | Delivered as AM ester | Transfection or transduction |
| Instrumentation | Luminometer, Bioluminescence microscope | Fluorescence microscope (Violet excitation) | Fluorescence microscope (dual excitation) | Fluorescence microscope (dual excitation) |
Advantages and Disadvantages
This compound
Advantages:
-
High Signal-to-Noise Ratio: Bioluminescence assays inherently have very low background, leading to high sensitivity.
-
No Phototoxicity/Photobleaching: As it does not require an external light source for excitation, it avoids phototoxicity and photobleaching issues common in fluorescence microscopy.
-
Good for Deep Tissue Imaging: The emitted light, particularly if red-shifted, can penetrate tissue better than fluorescent signals, making it suitable for in vivo imaging in animal models.
Disadvantages:
-
Requires Co-expression of Luciferase: For bioluminescence imaging, the cells must also express a luciferase enzyme.
-
Slower Kinetics: The signal generation involves an enzymatic reaction and may not be suitable for tracking very rapid thiol dynamics.
-
Irreversible Reaction: The uncaging is a one-way reaction, preventing the monitoring of decreasing thiol concentrations.
-
Potential for Instability: The related probe this compound was noted to be vulnerable to decomposition in aqueous media.
Fluorescent Probes (ThiolTracker™ Violet, RealThiol)
Advantages:
-
Widely Accessible Instrumentation: Fluorescence microscopes are standard equipment in most cell biology labs.
-
Fast Staining: Many fluorescent probes offer rapid labeling of intracellular thiols.
-
Reversibility (RealThiol): Probes like RealThiol allow for the dynamic monitoring of both increases and decreases in GSH levels.
Disadvantages:
-
Phototoxicity and Photobleaching: The need for an excitation light source can cause cellular damage and signal loss over time, especially in long-term imaging experiments.
-
Potential for Off-Target Reactions: Some probes may react with other nucleophiles in the cell, leading to a lack of specificity.
-
Background Fluorescence: Autofluorescence from cells and media can contribute to a lower signal-to-noise ratio compared to bioluminescence.
Genetically Encoded Biosensors (Grx1-roGFP2)
Advantages:
-
High Specificity: These sensors can be designed to be highly specific for a particular thiol, such as glutathione.
-
Targetable to Subcellular Compartments: By fusing the sensor to a localization signal, it can be targeted to specific organelles like mitochondria.
-
Ratiometric Measurement: Ratiometric imaging corrects for variations in probe concentration and excitation/emission efficiency, providing more quantitative data.
-
Stable Expression: Once a stable cell line is established, the sensor expression is consistent.
Disadvantages:
-
Requires Genetic Modification: Cells need to be transfected or transduced, which can be a lengthy process and may alter cell physiology.
-
Potential for Protein Overexpression Artifacts: Overexpression of the sensor protein could potentially buffer the cellular redox state.
-
Complex Data Analysis: Ratiometric analysis requires more complex image processing than simple intensity measurements.
Experimental Protocols
General Live-Cell Imaging Workflow
References
A Comparative Guide to SEluc-2 for In Vivo Imaging of Thiol Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SEluc-2, a bioluminescent probe for thiol detection, with other established alternatives for in vivo imaging. We present available experimental data, detailed protocols, and visual workflows to assist in the selection of the most suitable reporter system for your research needs.
Introduction to this compound
This compound is a synthetic, small-molecule probe designed for the sensitive and selective detection of thiols in living cells.[1][2] It operates on a "caged" luciferin principle. The luciferin molecule is chemically modified (caged) with a thiol-reactive group, rendering it unable to interact with luciferase. In the presence of thiols, such as glutathione (GSH), the cage is cleaved, releasing functional luciferin. This released luciferin can then be catalyzed by firefly luciferase (fLuc) in an ATP-dependent reaction to produce a bioluminescent signal. This mechanism allows for the specific detection of thiol presence and fluctuations in real-time.
Performance Comparison of In Vivo Bioluminescent Reporters
Direct in vivo validation studies and quantitative performance data for this compound are not extensively available in peer-reviewed literature. Therefore, this comparison focuses on the known characteristics of this compound and its intended application alongside well-established, general-purpose in vivo bioluminescent reporters: Firefly Luciferase (fLuc), NanoLuc, and Akaluc.
| Feature | This compound | Firefly Luciferase (fLuc) | NanoLuc | Akaluc |
| Principle of Detection | Chemically-activated ("caged") luciferin specific for thiols | Constitutively active enzyme | Constitutively active enzyme | Constitutively active enzyme |
| Primary Application | Detection of thiol dynamics | General reporter for gene expression, cell tracking | High-sensitivity reporter for gene expression, cell tracking | High-sensitivity, red-shifted reporter for deep tissue imaging |
| Substrate | This compound probe (releases D-luciferin) | D-luciferin | Furimazine and its analogs | AkaLumine |
| Enzyme | Firefly Luciferase (fLuc) | Firefly Luciferase (fLuc) | NanoLuc Luciferase | Akaluc Luciferase |
| Emission Wavelength (Peak) | ~560 nm (dependent on fLuc variant) | ~560 nm (yellow-green) | ~460 nm (blue) | ~650 nm (red-shifted) |
| In Vivo Brightness | Data not available | Good | Very High (reportedly >100x fLuc) | Very High (reportedly >100x fLuc in vivo) |
| Signal-to-Noise Ratio (In Vitro) | >240 (for SEluc-1, a precursor) | Good | Excellent | Excellent |
| ATP Requirement | Yes | Yes | No | Yes |
| Key Advantages | Specific for thiol detection | Well-established, good in vivo performance | Extremely bright, small size, ATP-independent | Red-shifted emission for improved tissue penetration |
| Limitations | Limited in vivo validation data | Requires ATP, emission subject to tissue absorption | Blue emission has poor tissue penetration (can be mitigated with BRET) | Requires specific substrate |
Experimental Protocols
Protocol 1: In Vitro Validation of this compound for Thiol Detection
This protocol is adapted from the characterization of SEluc-1, a closely related precursor to this compound.
Objective: To validate the thiol-dependent bioluminescent signal of this compound in a cell-based assay.
Materials:
-
Cells expressing firefly luciferase (e.g., HEK293-fLuc)
-
This compound probe
-
D-luciferin (as a positive control)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well white, clear-bottom plates
-
Luminometer or bioluminescence imaging system
Procedure:
-
Cell Seeding: Seed fLuc-expressing cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well and culture overnight.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in PBS to the desired final concentrations.
-
Assay:
-
Remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 100 µL of the this compound solution to the experimental wells.
-
For positive control wells, add 100 µL of D-luciferin solution.
-
For negative control wells, add 100 µL of PBS.
-
-
Measurement: Immediately place the plate in a luminometer or bioluminescence imaging system and measure the light emission over time (e.g., every 2 minutes for 30 minutes).
-
Data Analysis: Quantify the bioluminescent signal (e.g., in relative light units, RLU) for each well. Compare the signal from this compound treated wells to the positive and negative controls.
Protocol 2: General Workflow for In Vivo Bioluminescence Imaging
This protocol provides a general framework for in vivo imaging and can be adapted for use with this compound in animal models expressing firefly luciferase in the tissue of interest.
Objective: To non-invasively image bioluminescent signals in a living animal.
Materials:
-
Animal model expressing firefly luciferase
-
This compound probe or other luciferin substrate
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
-
Sterile syringes and needles
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (or other approved anesthetic) and place it in the imaging chamber.
-
Substrate Administration: Administer the this compound probe or luciferin substrate via an appropriate route (e.g., intraperitoneal or intravenous injection). The optimal dose and timing should be determined empirically.
-
Image Acquisition: Acquire bioluminescent images at various time points post-injection to determine the peak signal. Typical exposure times range from 1 second to 5 minutes, depending on the signal intensity.
-
Data Analysis:
-
Draw regions of interest (ROIs) over the target area and a background area.
-
Quantify the signal intensity in photons/second/cm²/steradian.
-
Analyze the change in signal over time or between different experimental groups.
-
-
Ex Vivo Confirmation (Optional): At the end of the study, euthanize the animal and dissect the organs of interest. Image the organs ex vivo to confirm the location of the bioluminescent signal.
Visualizing the Mechanisms and Workflows
This compound Signaling Pathway
References
Safety Operating Guide
Essential Guide to the Proper Disposal of SEluc-2
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of SEluc-2, a small-molecule bioluminescent probe. Adherence to these guidelines is crucial for minimizing environmental impact and maintaining a safe laboratory environment.
I. Pre-Disposal and Waste Classification
Before initiating any disposal procedure, it is critical to correctly classify the waste. This compound should be treated as hazardous chemical waste. If this compound has been dissolved in a solvent, such as Dimethyl Sulfoxide (DMSO), the resulting solution is also classified as hazardous waste.
Key Principles for Handling this compound Waste:
-
Never dispose of this compound or its solutions down the sink or in regular trash.
-
Segregate waste streams. Do not mix this compound waste with incompatible chemicals.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific institutional guidelines and local regulations.
II. Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound for disposal to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
III. Step-by-Step Disposal Procedure for this compound
The following procedure outlines the general steps for the safe disposal of this compound and materials contaminated with it.
-
Container Selection:
-
Choose a waste container that is in good condition, leak-proof, and chemically compatible with this compound and any solvents used.
-
The container must have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Specify the full chemical name: "this compound." Avoid using abbreviations.
-
If in a solution, list the solvent (e.g., DMSO) and the estimated concentration of this compound.
-
-
Waste Collection:
-
Solid this compound: Carefully transfer the solid this compound into the designated hazardous waste container.
-
This compound Solutions: Transfer the liquid waste into the designated hazardous waste container. Keep the container closed except when adding waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, are considered contaminated.
-
Place contaminated solid waste (e.g., gloves, wipes, vials) in a designated solid hazardous waste container.
-
-
-
Storage:
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Arranging for Disposal:
-
Once the waste container is full, or in accordance with your laboratory's pickup schedule, arrange for professional disposal through your institution's EHS office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
IV. Chemical and Physical Properties of this compound
Understanding the properties of this compound can inform safe handling and storage practices.
| Property | Value |
| CAS Number | 2421112-19-6 |
| Molecular Formula | C₁₅H₁₆N₂O₄S₃ |
| Molecular Weight | 384.49 g/mol |
| Storage | Store at -20°C.[1] |
| Solubility | Soluble in DMSO. |
V. Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established safety protocols for handling and disposing of hazardous chemical waste in a laboratory setting. These general protocols are designed to be broadly applicable to small molecule inhibitors and other chemical reagents where specific disposal instructions are not provided by the manufacturer.
VI. This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship. Always prioritize the guidance provided by your institution's EHS office.
References
Essential Safety and Operational Protocols for Handling SEluc-2
For researchers, scientists, and drug development professionals, ensuring operational safety and adhering to proper handling protocols are paramount when working with novel chemical probes such as SEluc-2. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment and ensure the integrity of your research. This compound is a small-molecule bioluminescent probe derived from firefly luciferin, designed for the sensitive and selective detection of thiols in living cells.[1][2] While specific hazard data for this compound is not publicly available, the following guidelines are based on best practices for handling similar small molecule compounds intended for laboratory research.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound in both solid and solution forms.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or Latex | Provides a barrier against skin contact. Should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | - | All handling of solid this compound and preparation of solutions should be conducted in a well-ventilated fume hood to prevent inhalation of any airborne particles or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational workflow minimizes the risk of contamination and exposure. The following step-by-step procedure outlines the safe handling of this compound from receipt to experimental use.
-
Receiving and Storage :
-
Preparation of Stock Solutions :
-
All weighing of the powdered compound and initial dissolution must be performed within a certified chemical fume hood.
-
Before opening, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[1]
-
Use an appropriate solvent as indicated by the experimental protocol, such as DMSO.
-
Ensure all glassware is clean and dry.
-
-
Experimental Use :
-
When diluting stock solutions, work in a well-ventilated area.
-
Avoid direct contact with the solution. Always wear the prescribed PPE.
-
In case of accidental contact, follow the first aid measures outlined below.
-
-
Spill Management :
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.
-
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All materials that have come into contact with this compound, including unused solutions, contaminated gloves, pipette tips, and vials, must be considered chemical waste.
-
Do not dispose of any this compound waste down the drain or in the general trash.
-
-
Waste Collection :
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste" and the chemical name "this compound".
-
-
Storage of Waste :
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected.
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste container through your institution's licensed professional waste disposal service.
-
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
